molecular formula C38H44ClN3O4 B15552975 Cy7 SE (nosulfo)

Cy7 SE (nosulfo)

Cat. No.: B15552975
M. Wt: 642.2 g/mol
InChI Key: VMTDCEOTQYFTEI-UHFFFAOYSA-M
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Description

Cy7 SE (nosulfo) is a useful research compound. Its molecular formula is C38H44ClN3O4 and its molecular weight is 642.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cy7 SE (nosulfo) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7 SE (nosulfo) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H44ClN3O4

Molecular Weight

642.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanoate chloride

InChI

InChI=1S/C38H44N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-7-6-8-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-9-12-24-36(44)45-41-34(42)25-26-35(41)43;/h6-8,10-11,13-16,18-23H,9,12,17,24-27H2,1-5H3;1H/q+1;/p-1

InChI Key

VMTDCEOTQYFTEI-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Non-Sulfonated Cy7 Succinimidyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent probes is paramount for high-sensitivity in vivo and in vitro imaging. Non-sulfonated Cy7 succinimidyl ester is a key enabling tool in this domain. This cyanine (B1664457) dye, functionalized with an N-hydroxysuccinimide (NHS) ester, provides a robust method for covalently labeling biomolecules. Its emission profile in the NIR spectrum (approximately 750-800 nm) is situated within the "optical window" of biological tissues, a range where light absorption and scattering by endogenous components like hemoglobin and water are significantly minimized. This intrinsic property allows for deeper tissue penetration and a higher signal-to-background ratio, making it an exemplary choice for applications such as whole-animal imaging, tumor tracking, and biodistribution studies.[1] This guide offers a comprehensive overview of the non-sulfonated Cy7 succinimidyl ester, its chemical structure, photophysical characteristics, and detailed protocols for its application.

Core Characteristics and Chemical Structure

Non-sulfonated Cy7 succinimidyl ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts efficiently with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[2] This reaction is the foundation of its utility in bioconjugation. The absence of sulfonate groups renders the molecule less water-soluble compared to its sulfonated counterparts, necessitating the use of organic co-solvents for labeling reactions in aqueous environments.[3][4] However, this increased hydrophobicity can be advantageous in certain applications where interaction with lipid membranes is desired.

Chemical Structure:

A representative chemical structure of non-sulfonated Cy7 succinimidyl ester.

Photophysical and Chemical Properties

The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes the key quantitative data for non-sulfonated Cy7 succinimidyl ester, compiled from various sources to provide a comparative overview.

PropertyValueReferences
Excitation Maximum (λex) 743 - 756 nm[2]
Emission Maximum (λem) 767 - 779 nm
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.3
Molecular Weight ~682.29 - 733.7 g/mol
Solubility Soluble in DMSO, DMF, and dichloromethane; low solubility in water.
Storage Conditions Store at -20°C, desiccated and protected from light.

Experimental Protocols

I. Protocol for Antibody Labeling with Non-Sulfonated Cy7 Succinimidyl Ester

This protocol provides a detailed methodology for the covalent labeling of an IgG antibody. It is a general guideline and may require optimization for other proteins.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Non-sulfonated Cy7 succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the non-sulfonated Cy7 succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Slowly add the dissolved Cy7 NHS ester to the antibody solution while gently vortexing. A starting molar ratio of dye to antibody of 10:1 is recommended. This may need to be optimized (e.g., trying ratios of 5:1, 15:1, and 20:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle stirring.

  • Purification of the Labeled Antibody:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored band to elute is the Cy7-labeled antibody. The slower-moving band is the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (around 750 nm).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (CF * A_max)) * ε_dye ) Where:

      • A_max is the absorbance at the Cy7 maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Cy7.

      • CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Always protect from light.

II. Protocol for In Vivo Imaging with Cy7-Labeled Antibodies in a Murine Model

This protocol outlines a general procedure for whole-body NIR fluorescence imaging in mice.

Materials:

  • Cy7-labeled antibody in sterile PBS

  • Tumor-bearing mouse model

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable method.

  • Probe Administration:

    • Acquire a baseline image of the mouse before probe injection to assess autofluorescence.

    • Inject the Cy7-labeled antibody intravenously via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.

  • Image Acquisition:

    • Image the mouse at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Use appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).

  • Data Analysis:

    • Use the imaging system's software to draw Regions of Interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescent signal in each ROI to assess the biodistribution and tumor-targeting efficacy of the labeled antibody.

Visualizing Workflows and Pathways

To further elucidate the application of non-sulfonated Cy7 succinimidyl ester, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway where a Cy7-labeled antibody might be used.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_purification Purification & Characterization cluster_application Application antibody Antibody in Amine-Free Buffer conjugation Conjugation Reaction (pH 8.3-8.5) antibody->conjugation cy7_nhs Non-Sulfonated Cy7 NHS Ester dissolve Dissolve Cy7 NHS in DMSO cy7_nhs->dissolve dmso Anhydrous DMSO dmso->dissolve dissolve->conjugation purify Column Chromatography conjugation->purify characterize Spectrophotometry (DOL Calculation) purify->characterize invivo In Vivo Imaging characterize->invivo

Workflow for labeling an antibody with non-sulfonated Cy7 succinimidyl ester.

signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Cascade receptor Target Receptor kinase1 Kinase 1 receptor->kinase1 Activation antibody Cy7-Labeled Antibody antibody->receptor Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Conceptual use of a Cy7-labeled antibody to target a cell surface receptor.

Conclusion

Non-sulfonated Cy7 succinimidyl ester is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its favorable photophysical properties in the near-infrared spectrum make it exceptionally well-suited for a range of in vivo and in vitro imaging applications where deep tissue penetration and high signal-to-noise ratios are critical. By following well-defined labeling and imaging protocols, this fluorescent probe can provide invaluable insights into biological processes, the biodistribution of therapeutics, and the progression of disease. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of non-sulfonated Cy7 succinimidyl ester in research and development endeavors.

References

Unveiling the Spectral Fingerprint of Cy7 SE (nosulfo): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning fields of biomedical imaging and diagnostics, near-infrared (NIR) fluorescent probes are indispensable tools. Among these, Cyanine7 (Cy7) dyes and their derivatives stand out for their exceptional photophysical properties, enabling deep tissue penetration and high signal-to-noise ratios. This technical guide provides an in-depth exploration of the excitation and emission spectra of Cy7 SE (nosulfo), a non-sulfonated, amine-reactive variant of the Cy7 fluorophore. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed spectral data, experimental methodologies, and a visual representation of the characterization workflow.

Core Spectral Properties of Cy7 and its Derivatives

The spectral characteristics of a fluorophore are the cornerstone of its utility. For Cy7 SE (nosulfo) and its related compounds, the key parameters are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). These values dictate the optimal instrumental setup for fluorescence detection and provide a measure of the dye's brightness. The data presented in the following table has been compiled from various sources to offer a comparative overview of Cy7 SE (nosulfo) and its sulfonated counterparts. The non-sulfonated version exhibits good solubility in organic solvents like DMSO and DMF, while the sulfonated versions are water-soluble.[1][2][3][4]

Compound NameExcitation Maximum (λex)Emission Maximum (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Key Features
Cy7 NHS ester (non-sulfonated)743 nm[2], 750 nm[4], 756 nm[5][6][7]767 nm[2], 773 nm[4], 779 nm[5][6][7]199,000 cm⁻¹M⁻¹[4], 200,000 cm⁻¹M⁻¹[2]0.3[4]Soluble in organic solvents (DMSO, DMF)[2][4]
Sulfo-Cyanine7 NHS ester750 nm[1][8]773 nm[1][8]240,600 M⁻¹cm⁻¹[1][8]0.24[8]Water-soluble[1][3][9]
diSulfo-Cy7 NHS Ester740 nm[10]773 nm[10]240,600 M⁻¹cm⁻¹[10]Not specifiedWater-soluble[10]
Cyanine 7.5 NHS ester785 nm[11]801 nm[11]250,000 cm⁻¹M⁻¹[11]Not specifiedNear-infrared (NIR) properties with long-wave emission[11]

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of a fluorophore is critical for its effective application. The following protocols outline the standard methodologies for measuring the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of a compound like Cy7 SE (nosulfo).

Determination of Excitation and Emission Spectra

This procedure is fundamental to identifying the optimal wavelengths for fluorophore excitation and emission detection.

Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths.

Materials:

  • Cy7 SE (nosulfo)

  • Spectroscopy-grade solvent (e.g., DMSO, DMF)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of Cy7 SE (nosulfo) in the chosen solvent. From this stock, create a working solution with an absorbance below 0.1 at the presumed excitation maximum to mitigate inner filter effects.

  • Instrument Setup: Power on the spectrofluorometer and allow the light source to stabilize. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to achieve a balance between signal intensity and spectral resolution.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to an initial estimate, typically near the expected absorption maximum (e.g., 740 nm).

    • Scan a range of emission wavelengths (e.g., 750 nm to 850 nm).

    • The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 650 nm to 780 nm).

    • The wavelength that elicits the highest fluorescence intensity is the excitation maximum (λex).

  • Data Analysis: Plot the fluorescence intensity against the wavelength for both scans to visualize the emission and excitation spectra and confirm the peak maxima.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Objective: To calculate the molar extinction coefficient of Cy7 SE (nosulfo) at its absorption maximum.

Materials:

  • Cy7 SE (nosulfo)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes with a known path length (typically 1 cm)

Procedure:

  • Solution Preparation: Accurately weigh a small amount of Cy7 SE (nosulfo) and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Absorbance Measurement:

    • Use the pure solvent to blank the spectrophotometer at the absorption maximum (λmax), which is typically the same as the excitation maximum (λex).

    • Measure the absorbance of each dilution at λmax.

  • Data Analysis and Calculation:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

    • Calculate ε using the formula: ε = Slope / l.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Objective: To determine the fluorescence quantum yield of Cy7 SE (nosulfo) relative to a standard.

Materials:

  • Cy7 SE (nosulfo) solution

  • A quantum yield standard with a known Φ in the same spectral region (e.g., Indocyanine Green in DMSO)

  • Spectroscopy-grade solvent

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the Cy7 SE (nosulfo) sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis and Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used; this term is 1 if the same solvent is used).

Visualizing the Experimental Workflow

To further clarify the process of spectral characterization, the following diagram illustrates the logical flow of the experimental procedures.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare Stock Solution (Known Concentration) prep_working Prepare Dilute Working Solutions (Abs < 0.1) prep_stock->prep_working abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_working->abs_measure Input for Absorbance fluor_measure_em Measure Emission Spectrum (Excite at λmax) prep_working->fluor_measure_em Input for Fluorescence fluor_measure_qy Measure Fluorescence of Sample and Standard for Quantum Yield prep_working->fluor_measure_qy Input for QY determine_lambda_max Determine λmax abs_measure->determine_lambda_max beer_lambert_plot Plot Absorbance vs. Concentration abs_measure->beer_lambert_plot determine_lambda_max->fluor_measure_em Inform λex guess calc_epsilon Calculate Molar Extinction Coefficient (ε) beer_lambert_plot->calc_epsilon determine_lambda_em Determine λem fluor_measure_em->determine_lambda_em fluor_measure_ex Measure Excitation Spectrum (Detect at λem) determine_lambda_em->fluor_measure_ex determine_lambda_ex Determine λex fluor_measure_ex->determine_lambda_ex calc_qy Calculate Quantum Yield (Φ) fluor_measure_qy->calc_qy

Experimental workflow for spectral characterization.

References

A Deep Dive into Cy7 SE (nosulfo) for High-Fidelity In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical in vivo imaging, the near-infrared (NIR) fluorescent dye, Cyanine 7 (Cy7), has emerged as a critical tool. Its succinimidyl ester (SE) derivative, particularly the non-sulfonated (nosulfo) form, offers a robust method for labeling biomolecules to track and quantify biological processes within living organisms. This technical guide provides a comprehensive overview of Cy7 SE (nosulfo), from its fundamental properties to detailed experimental protocols and data interpretation, tailored for professionals in research and drug development.

The utility of Cy7 lies in its spectral characteristics, which fall within the NIR window (700-900 nm). This region of the electromagnetic spectrum is advantageous for in vivo imaging due to the minimal light absorption and autofluorescence from biological tissues, allowing for deeper tissue penetration and a superior signal-to-background ratio.[1]

Core Physicochemical and Spectroscopic Properties

The efficacy of Cy7 SE (nosulfo) as an in vivo imaging agent is rooted in its distinct physicochemical and spectroscopic characteristics. The non-sulfonated form is soluble in organic solvents like DMSO and DMF.[1] The succinimidyl ester group provides a mechanism for covalent conjugation to primary amines on biomolecules.[2][3]

PropertyValueNotes
Excitation Maximum (λex) 743 - 756 nm[1][4]The peak wavelength for light absorption.
Emission Maximum (λem) 767 - 779 nm[1][4]The peak wavelength for fluorescence emission.
Molar Extinction Coefficient ~200,000 - 250,000 cm⁻¹M⁻¹[1][2]Indicates the efficiency of light absorption at the excitation maximum.
Molecular Weight ~867 g/mol [5]
Reactivity N-hydroxysuccinimide (NHS) esterReacts with primary amines (-NH₂) to form stable covalent bonds.[2]
Solubility Organic Solvents (DMSO, DMF)[1]The "nosulfo" designation indicates it is not sulfonated, affecting its aqueous solubility.

Biomolecule Labeling with Cy7 SE (nosulfo)

The conjugation of Cy7 SE to biomolecules, such as antibodies and peptides, is a critical step for targeted in vivo imaging. The NHS ester chemistry facilitates a straightforward and efficient labeling process.

Key Parameters for Successful Antibody Labeling

Several factors influence the efficiency and quality of antibody conjugation with Cy7 SE. Optimization of these parameters is crucial for achieving the desired degree of labeling (DOL) without compromising the biological activity of the antibody.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mL[2]Higher concentrations can improve labeling efficiency.[2]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)[2]The reaction is pH-dependent; lower pH reduces reactivity by protonating amino groups.[2]
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)[2]This ratio should be optimized for each specific antibody and application.
Detailed Methodology: Antibody Labeling Protocol

This protocol provides a general guideline for labeling 1 mg of an IgG antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • Cy7 SE (nosulfo)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[6]

    • Adjust the antibody concentration to 2 mg/mL.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7 SE (nosulfo) in DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.

    • Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution.[6]

    • Slowly add the calculated volume of the Cy7 SE stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[7]

    • The first colored band to elute will be the Cy7-labeled antibody.[2]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.[7]

    • The DOL can be calculated using the formula: DOL = (Amax / εdye) / ((A280 - (Amax * CF)) / εprotein) Where Amax is the absorbance at the dye's maximum absorbance wavelength, εdye is the molar extinction coefficient of the dye, A280 is the absorbance at 280 nm, CF is a correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein.

  • Storage:

    • For long-term storage, store the labeled antibody at -20°C or -80°C.[2]

    • Consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% to prevent damage from freezing.[2]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_storage Storage Ab_Prep Antibody Preparation Reaction Labeling Reaction Ab_Prep->Reaction Dye_Prep Cy7 SE Preparation Dye_Prep->Reaction Purification Purification Reaction->Purification QC Characterization (DOL) Purification->QC Storage Storage QC->Storage

Caption: Workflow for labeling antibodies with Cy7 SE (nosulfo).

In Vivo Imaging with Cy7-Conjugates

A typical in vivo imaging experiment involves several key stages, from animal preparation to data analysis.

General Experimental Workflow

1. Probe Preparation:

  • The Cy7-conjugated biomolecule is prepared and purified as described above.

2. Animal Model:

  • An appropriate animal model is chosen based on the research question. For tumor imaging, this often involves subcutaneously inoculating immunodeficient mice with cancer cells.[1]

  • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[8]

3. Probe Administration:

  • The Cy7-labeled probe is typically administered intravenously (i.v.) via the tail vein.[8]

  • A typical dose is 1-2 nmol per mouse, diluted in sterile PBS.[8]

4. In Vivo Imaging:

  • Mice are anesthetized during the imaging procedure, for example, with isoflurane.[1]

  • A baseline image is acquired before probe injection to assess autofluorescence.[8]

  • Images are acquired at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[8]

  • For Cy7, an excitation filter around 745 nm and an emission filter around 780 nm are typically used.[8]

5. Data Analysis:

  • The fluorescence intensity in regions of interest (ROIs) is quantified.

  • For biodistribution studies, organs are excised post-mortem, imaged, and the fluorescence intensity is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]

In_Vivo_Imaging_Workflow cluster_setup Setup cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation Probe_Admin Probe Administration Animal_Prep->Probe_Admin Anesthesia Anesthesia Probe_Admin->Anesthesia Image_Acq Image Acquisition Anesthesia->Image_Acq Data_Analysis Data Analysis Image_Acq->Data_Analysis Ex_Vivo Ex Vivo Biodistribution Data_Analysis->Ex_Vivo

Caption: General workflow for in vivo imaging with Cy7-conjugated probes.

Biodistribution and Clearance

Understanding the biodistribution and clearance of Cy7-labeled conjugates is essential for interpreting imaging data. Free Cy7 dye tends to be rapidly cleared through the kidneys.[9][10] In contrast, when conjugated to larger molecules like antibodies or nanoparticles, the liver often becomes the main site of accumulation and clearance.[9][10] The circulation time of Cy7-conjugates is significantly longer than that of the free dye.[9] For instance, Cy7-labeled exosomes have been shown to have a circulation time of at least 24 hours.[9]

Factors Influencing In Vivo Signal

The quality and interpretability of in vivo imaging data are influenced by a combination of factors related to the probe, the biological system, and the imaging instrumentation.

In_Vivo_Signal_Factors cluster_probe Probe Characteristics cluster_bio Biological Factors cluster_tech Technical Parameters Signal In Vivo Signal Intensity & Specificity DOL Degree of Labeling DOL->Signal Stability Probe Stability Stability->Signal Targeting Targeting Moiety Affinity Targeting->Signal Target_Exp Target Expression Target_Exp->Signal Biodist Biodistribution & Clearance Biodist->Signal Autofluor Tissue Autofluorescence Autofluor->Signal Dose Injected Dose Dose->Signal Imaging_Time Imaging Time Post-Injection Imaging_Time->Signal Inst_Settings Instrument Settings Inst_Settings->Signal

Caption: Key factors influencing the in vivo fluorescence signal.

Conclusion

Cy7 SE (nosulfo) is a powerful and versatile near-infrared dye that has become a cornerstone of in vivo molecular imaging.[1] Its favorable spectral properties enable sensitive and deep-tissue visualization of biological processes. A thorough understanding of its characteristics, coupled with well-designed experimental protocols for labeling and imaging, allows researchers to effectively utilize Cy7 for a broad spectrum of applications, from fundamental biological research to the development of new diagnostic and therapeutic agents. By carefully considering the factors that influence the in vivo signal, researchers can generate high-quality, reproducible data to advance their scientific and drug development goals.

References

The Technical Guide to Cy7 SE (nosulfo): An In-depth Look at a Near-Infrared Workhorse in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, the ability to visualize and track biological processes with high fidelity is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools, offering deep tissue penetration and minimal autofluorescence, thereby enabling sensitive in vivo and in vitro imaging. Among these, Cyanine7 (Cy7) SE (succinimidyl ester), in its non-sulfonated (nosulfo) form, stands out as a versatile and robust fluorophore. This guide provides a comprehensive technical overview of Cy7 SE (nosulfo), detailing its core principles, key applications, and practical experimental protocols to empower researchers in their scientific endeavors.

Cyanine7 is a fluorescent dye that operates within the NIR spectrum, typically between 700-900 nm.[1] This spectral "optical window" is advantageous for biological imaging because it minimizes the absorption of light by endogenous molecules like hemoglobin and water, and reduces scattering, leading to a higher signal-to-noise ratio.[2] The succinimidyl ester (SE) functional group of Cy7 SE allows for its covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, creating stable and highly fluorescent probes.[3][4]

Core Principles and Physicochemical Properties

The utility of Cy7 SE (nosulfo) is rooted in its photophysical properties. The "nosulfo" designation indicates that this variant is not sulfonated, rendering it more soluble in organic solvents like DMSO and DMF, which is a key consideration for labeling reactions. While water-soluble sulfonated versions are available, the nosulfo variant is a staple for many standard labeling protocols.

Quantitative Data Summary

The key spectroscopic and physical properties of Cy7 SE (nosulfo) are summarized in the table below. These values are crucial for designing experiments and configuring instrumentation for optimal signal detection.

PropertyValueNotes
Excitation Maximum (λex) ~750 - 756 nmThe peak wavelength for absorbing light.
Emission Maximum (λem) ~773 - 779 nmThe peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Fluorescence Quantum Yield (Φ) ~0.3The efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight ~682.29 g/mol
Reactive Group N-hydroxysuccinimide (NHS) esterReacts with primary amines to form stable amide bonds.
Solubility Good in organic solvents (DMSO, DMF)Low solubility in water.

Key Applications in Molecular Biology

The favorable properties of Cy7 SE (nosulfo) make it a versatile tool for a wide range of applications in molecular biology, from basic research to preclinical drug development.

In Vivo Imaging

The deep tissue penetration of NIR light makes Cy7-labeled probes ideal for non-invasive whole-animal imaging. This allows for real-time tracking of biological processes, such as tumor growth and metastasis, drug biodistribution, and the accumulation of targeted probes at disease sites. For instance, Cy7-conjugated antibodies or peptides targeting tumor-specific antigens can be used to monitor therapeutic efficacy and disease progression in animal models.

Flow Cytometry

Cy7 is a valuable component in multi-color flow cytometry panels. Its emission in the far-red to near-infrared spectrum allows for the addition of another detection channel with minimal spectral overlap with commonly used fluorophores in the visible range (e.g., FITC, PE). This is particularly useful for complex immunophenotyping and the analysis of multiple cell populations simultaneously. Tandem dyes, such as PE-Cy7, further expand the multiplexing capabilities of flow cytometers.

Fluorescence Microscopy

In fluorescence microscopy, Cy7 is used to detect specific molecules in both fixed and living cells. Its NIR excitation and emission help to reduce autofluorescence from cellular components, leading to clearer images and improved sensitivity, especially when imaging thicker tissue samples.

Immunoassays

Cy7-labeled antibodies are widely used in various immunoassays, including Western blotting, ELISA, and immunohistochemistry. The high fluorescence intensity and low background of Cy7 enable sensitive detection of target proteins. In multiplexed applications, the use of Cy7 in the NIR range allows for the simultaneous detection of multiple targets on the same blot or tissue section.

Experimental Protocols

The following are detailed protocols for common applications of Cy7 SE (nosulfo).

Antibody Labeling with Cy7 SE (nosulfo)

This protocol provides a general guideline for conjugating Cy7 SE (nosulfo) to an IgG antibody. It is recommended to optimize the dye-to-antibody molar ratio for each specific antibody to achieve the desired degree of labeling (DOL).

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Cy7 SE (nosulfo)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged into a buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Allow the vial of Cy7 SE (nosulfo) to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution is moisture-sensitive and should be used promptly.

  • Conjugation Reaction:

    • Add the reaction buffer (1 M sodium bicarbonate, pH 8.3-9.0) to the antibody solution to a final concentration of 0.1 M.

    • Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 SE to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.

  • Purification: Separate the Cy7-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The labeled antibody will elute in the first colored fraction.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7). The DOL can be calculated using the following formula: DOL = (Amax of dye × εprotein) / [(A280 - Amax of dye × CF280) × εdye] Where:

    • Amax is the absorbance at the dye's maximum absorption wavelength.

    • A280 is the absorbance at 280 nm.

    • εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • εdye is the molar extinction coefficient of Cy7 (e.g., ~250,000 M⁻¹cm⁻¹).

    • CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.

In Vivo Tumor Imaging with a Cy7-Labeled Antibody

This protocol describes the use of a Cy7-labeled antibody for non-invasive imaging of a subcutaneous tumor model in mice.

Materials:

  • Tumor-bearing mouse model

  • Cy7-conjugated antibody

  • In vivo imaging system with appropriate NIR filters (e.g., excitation ~750 nm, emission ~780-850 nm).

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse and acquire a baseline pre-injection fluorescence image to determine background autofluorescence. Maintain the animal's body temperature with a warming pad.

  • Probe Administration: Administer the Cy7-labeled antibody via the desired route (e.g., intravenous injection). The optimal dose should be determined empirically.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance of non-specific signal.

  • Data Analysis: Overlay the fluorescence image onto a white-light image for anatomical reference. Quantify the fluorescence intensity in the tumor and other tissues at each time point to determine tumor-to-background ratios.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual pathways relevant to the use of Cy7 SE (nosulfo).

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Storage antibody_prep Antibody Preparation (Buffer Exchange, Concentration) reaction Conjugation Reaction (Mix Antibody and Dye, Incubate) antibody_prep->reaction dye_prep Cy7 SE (nosulfo) Preparation (Dissolve in DMSO) dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification characterization Characterization (Determine DOL) purification->characterization storage Storage (4°C or -20°C/-80°C) characterization->storage

Caption: Workflow for Cy7 SE (nosulfo) conjugation to an antibody.

In_Vivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis anesthetize Anesthetize Animal baseline_image Acquire Baseline Image anesthetize->baseline_image injection Inject Cy7-Labeled Probe baseline_image->injection time_points Image at Multiple Time Points injection->time_points quantify Quantify Fluorescence Intensity (Tumor-to-Background Ratio) time_points->quantify

Caption: Workflow for in vivo tumor imaging with a Cy7-labeled probe.

Receptor_Mediated_Endocytosis cy7_ligand Cy7-Labeled Ligand binding Binding cy7_ligand->binding receptor Cell Surface Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome (Degradation) endosome->lysosome signaling Downstream Signaling endosome->signaling

Caption: Visualization of receptor-mediated endocytosis using a Cy7-labeled ligand.

Conclusion

Cy7 SE (nosulfo) is a powerful and versatile near-infrared fluorescent dye that has become a cornerstone of modern molecular biology research and drug development. Its exceptional photophysical properties, coupled with its ability to be conjugated to a wide range of biomolecules, enable researchers to perform highly sensitive and specific imaging in a variety of contexts. From elucidating fundamental cellular processes to tracking the efficacy of novel therapeutics in vivo, Cy7 SE (nosulfo) provides a clear window into the complexities of biological systems. By understanding its core principles and employing optimized experimental protocols, researchers can fully harness the potential of this indispensable tool to advance scientific knowledge and innovation.

References

A Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of near-infrared (NIR) fluorescent dyes, their application in protein labeling, and detailed protocols for bioconjugation. The unique properties of NIR dyes offer significant advantages for a range of applications, from basic research to advanced drug development, by enabling highly sensitive detection with minimal background interference.

Introduction to Near-Infrared (NIR) Fluorescent Dyes

Near-infrared (NIR) fluorescent dyes are organic molecules that absorb and emit light in the near-infrared region of the electromagnetic spectrum, typically between 700 and 900 nm. This spectral window is often referred to as the "biological window" because endogenous biomolecules like hemoglobin and water have their lowest absorption in this range.[1][2] This characteristic allows NIR light to penetrate tissues more deeply with reduced scattering and lower autofluorescence compared to visible light, resulting in a higher signal-to-noise ratio.[1][2] These properties make NIR dyes exceptionally valuable for in-vivo imaging and other sensitive bioanalytical techniques.[3]

Common classes of NIR dyes used for protein labeling include cyanine (B1664457) dyes (e.g., Cy5.5, Cy7), and IRDyes® (e.g., IRDye 680RD, IRDye 800CW). These dyes are typically functionalized with reactive groups that allow for covalent attachment to proteins.

Core Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical and depends on the specific application. Key photophysical properties to consider include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at its excitation maximum, while the quantum yield represents the efficiency of the fluorescence process.

Below is a summary of the photophysical properties of several commercially available NIR dyes commonly used for protein labeling.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
IRDye 680RD680694~240,000N/A
IRDye 800CW774789~250,000N/A
Cy5649667250,0000.27
Cy5.5678695~250,000N/A
Cy7750773~250,000N/A
Cy7.5788808~250,000N/A

Note: Extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. Data is compiled from multiple sources.

Experimental Protocols for Protein Labeling

The covalent labeling of proteins with NIR dyes is most commonly achieved through two primary chemical strategies: the reaction of N-hydroxysuccinimide (NHS) esters with primary amines and the reaction of maleimides with free thiols (sulfhydryl groups).

Amine Labeling with NHS Esters

This is one of the most common methods for protein labeling, targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • Dye Preparation:

    • Shortly before use, dissolve the NHS ester-functionalized NIR dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the dye solution to the protein solution. The optimal dye-to-protein molar ratio depends on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.

  • Purification:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the dye and the protein at their respective maximum absorbance wavelengths.

NHS_Ester_Labeling cluster_workflow NHS Ester-Amine Coupling Workflow Protein\n(with Lysines) Protein (with Lysines) Reaction Mixture Reaction Mixture Protein\n(with Lysines)->Reaction Mixture Add NHS-ester Dye (in DMSO/DMF) Incubate\n(1-2h RT or O/N 4°C) Incubate (1-2h RT or O/N 4°C) Reaction Mixture->Incubate\n(1-2h RT or O/N 4°C) Purification\n(Size Exclusion) Purification (Size Exclusion) Incubate\n(1-2h RT or O/N 4°C)->Purification\n(Size Exclusion) Separate Labeled Protein Labeled Protein Labeled Protein Purification\n(Size Exclusion)->Labeled Protein

NHS Ester-Amine Coupling Workflow

Thiol Labeling with Maleimides

This method provides a more site-specific approach to protein labeling by targeting the thiol groups of cysteine residues.

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer at a pH of 6.5-7.5, such as PBS or HEPES.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If DTT is used, it must be removed before the addition of the maleimide-activated dye, as it contains a free thiol. TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a stock solution of the maleimide-functionalized NIR dye in DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add the dye solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess maleimide.

  • Purification:

    • Purify the labeled protein from unreacted dye and quenching reagents using size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling by UV-Vis spectrophotometry.

Maleimide_Labeling cluster_workflow Maleimide-Thiol Coupling Workflow Protein\n(with Cysteines) Protein (with Cysteines) Reduction (optional)\n(with TCEP) Reduction (optional) (with TCEP) Protein\n(with Cysteines)->Reduction (optional)\n(with TCEP) Add Maleimide Dye (in DMSO/DMF) Reaction Mixture Reaction Mixture Reduction (optional)\n(with TCEP)->Reaction Mixture Add Maleimide Dye (in DMSO/DMF) Incubate\n(2-4h RT or O/N 4°C) Incubate (2-4h RT or O/N 4°C) Reaction Mixture->Incubate\n(2-4h RT or O/N 4°C) Purification\n(Size Exclusion) Purification (Size Exclusion) Incubate\n(2-4h RT or O/N 4°C)->Purification\n(Size Exclusion) Labeled Protein Labeled Protein Purification\n(Size Exclusion)->Labeled Protein

Maleimide-Thiol Coupling Workflow

Applications in Research and Drug Development

NIR-labeled proteins are instrumental in a variety of applications due to the enhanced sensitivity and deep tissue penetration afforded by NIR fluorescence.

Western Blotting

In Western blotting, NIR-labeled secondary antibodies enable highly sensitive and quantitative detection of target proteins. The low background fluorescence of membranes in the NIR region allows for a wide linear dynamic range, which is crucial for accurate protein quantification. Two-color NIR detection, using two different NIR dyes with distinct emission spectra, allows for the simultaneous detection of two different target proteins on the same blot, or the detection of a target protein and a loading control.

In-Vivo Imaging

The ability of NIR light to penetrate tissues makes NIR-labeled proteins ideal for in-vivo imaging in small animal models. This has significant implications for drug development, allowing for the non-invasive tracking of therapeutic antibodies, monitoring of drug delivery to tumor sites, and assessment of disease progression.

Flow Cytometry

NIR dyes are increasingly being used in flow cytometry to expand the number of parameters that can be analyzed simultaneously. By using NIR-labeled antibodies, researchers can move some of their detection channels to the far-red and near-infrared regions of the spectrum, freeing up the visible channels for other markers and enabling more complex multi-color experiments.

Applications NIR-Labeled Protein NIR-Labeled Protein Applications Applications NIR-Labeled Protein->Applications Western Blotting Western Blotting Applications->Western Blotting High Sensitivity Quantitative In-Vivo Imaging In-Vivo Imaging Applications->In-Vivo Imaging Deep Tissue Penetration Drug Tracking Flow Cytometry Flow Cytometry Applications->Flow Cytometry Multiplexing Expanded Panels

Applications of NIR-Labeled Proteins

Conclusion

Near-infrared fluorescent dyes provide a powerful tool for protein labeling, offering significant advantages in sensitivity and tissue penetration for a wide range of biological applications. The selection of the appropriate dye and labeling chemistry is crucial for successful conjugation and downstream analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in harnessing the full potential of NIR technology in their scientific endeavors.

References

Cy7 SE (nosulfo) solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Cy7 SE (nosulfo)

For researchers, scientists, and professionals in drug development, the effective use of fluorescent labels is paramount. Cy7 SE (nosulfo), a non-sulfonated near-infrared (NIR) cyanine (B1664457) dye with a succinimidyl ester (SE) reactive group, is a powerful tool for labeling primary amines on proteins, antibodies, and other biomolecules. However, its non-sulfonated nature dictates a specific solubility profile that must be thoroughly understood to ensure successful conjugation, prevent dye aggregation, and achieve reliable experimental outcomes.

This guide provides a detailed overview of the solubility of Cy7 SE (nosulfo) in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and key handling considerations.

Core Concepts: Sulfonated vs. Non-Sulfonated Dyes

The key to understanding Cy7 SE (nosulfo) solubility lies in its name. "Nosulfo" indicates that it is a non-sulfonated cyanine dye. Unlike their sulfonated counterparts (sulfo-Cy7), which contain water-soluble sulfonate groups, non-sulfonated cyanine dyes exhibit low aqueous solubility.[1][2][3] This fundamental difference dictates the choice of solvents for dissolution and the protocols for bioconjugation. Non-sulfonated dyes generally require an organic co-solvent, such as DMSO or dimethylformamide (DMF), to facilitate their use in the aqueous buffers typical for biomolecule labeling.[4][5]

Quantitative Solubility Data

The solubility of Cy7 SE (nosulfo) has been reported across various organic solvents. Anhydrous, high-quality solvents are critical, as the succinimidyl ester group is highly susceptible to hydrolysis in the presence of water, which would render it unable to react with amines.[6][7]

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO) ~10 mg/mLCayman Chemical[8]
Soluble to 100 mMR&D Systems
Commonly used for 10 mM stock solutionsMedChemExpress, APExBIO[9][10]
Dimethylformamide (DMF) ~10 mg/mLCayman Chemical[8]
Soluble to 100 mMR&D Systems
Ethanol ~5 mg/mLCayman Chemical[8]
SolubleLumiprobe[11]
Dichloromethane (DCM) SolubleLumiprobe[11]
Acetone SolubleLumiprobe[11]
Diethyl Ether InsolubleLumiprobe[11]
Phosphate-Buffered Saline (PBS) Low aqueous solubilityLumiprobe, Cayman Chemical[1][2][8]

Factors Influencing Solubility and Stability

Several factors beyond the choice of solvent can impact the dissolution and stability of Cy7 SE (nosulfo).

  • Solvent Quality : The use of anhydrous and amine-free DMSO or DMF is crucial to prevent the hydrolysis of the NHS ester.[6][12]

  • Moisture : NHS esters are highly sensitive to moisture and can hydrolyze quickly.[6] Vials should be allowed to warm to room temperature before opening to prevent condensation, and anhydrous handling techniques are recommended.[6]

  • Solution Age : Because the reactive NHS ester is not stable in solution over long periods, it is best practice to dissolve the dye immediately before starting the conjugation reaction.[12]

  • Temperature and Agitation : Gentle warming and/or sonication can be used to aid the dissolution of the dye if precipitation occurs.[13] Vortexing is also commonly used to ensure the dye is fully dissolved.[9][12]

  • Aggregation : Cyanine dyes, particularly non-sulfonated versions, have a tendency to aggregate in aqueous environments, which can quench fluorescence.[1][14] Dissolving the dye in an organic solvent first and then adding it to the aqueous reaction buffer helps to minimize this issue.[4][5]

cluster_factors Factors Affecting Cy7 SE (nosulfo) Solubility & Stability cluster_outcomes Resulting Outcomes Solvent Solvent Choice (DMSO, DMF) Dissolution Successful Dissolution Solvent->Dissolution Moisture Presence of Water (Hydrolysis Risk) Degradation Dye Degradation (Hydrolysis) Moisture->Degradation Handling Handling Technique (Anhydrous, Fresh Prep) Handling->Dissolution Energy Physical Factors (Sonication, Warming) Energy->Dissolution

Key factors influencing the successful dissolution of Cy7 SE (nosulfo).

Experimental Protocols

The following protocols provide a standardized methodology for preparing and using Cy7 SE (nosulfo) for labeling primary amines.

Protocol 1: Preparation of a Cy7 SE (nosulfo) Stock Solution in DMSO

This protocol details the steps for dissolving the lyophilized dye to create a concentrated stock solution.

  • Equilibration : Before opening, allow the vial of lyophilized Cy7 SE (nosulfo) to warm completely to room temperature to prevent moisture condensation.

  • Solvent Addition : Add the required volume of anhydrous, amine-free DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).[9][15]

  • Dissolution : Mix thoroughly by vortexing or pipetting up and down to ensure the dye is completely dissolved.[9] If needed, brief sonication can be used to break up any aggregates.[12]

  • Usage and Storage : This freshly prepared stock solution should be used immediately for the best results.[6][12] If short-term storage is necessary, aliquot the solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[7][16]

Protocol 2: General Protein Labeling with Cy7 SE (nosulfo)

This workflow outlines the conjugation of the dissolved dye to a protein in an aqueous buffer.

  • Protein Preparation : Dissolve the protein to be labeled (e.g., an IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS, at a pH of 8.3-8.5.[7][9] The optimal pH is critical for the reaction between the NHS ester and primary amines. Protein concentrations of 2-10 mg/mL are recommended for efficient labeling.[9]

  • Dye Addition : While gently stirring or vortexing the protein solution, slowly add the calculated amount of the Cy7 SE (nosulfo) DMSO stock solution.[12] The final concentration of DMSO in the reaction mixture should typically be kept low (around 10%) to avoid protein denaturation.[3][4]

  • Incubation : Allow the reaction to proceed for at least 1 hour at room temperature, with continuous stirring or gentle rotation, protected from light.[9][12]

  • Purification : After incubation, the unreacted, hydrolyzed dye must be separated from the labeled protein conjugate. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[15]

cluster_prep Dye & Protein Preparation cluster_reaction Conjugation Reaction cluster_purify Purification A 1. Equilibrate Cy7 SE vial to RT B 2. Dissolve Cy7 SE in anhydrous DMSO A->B D 4. Add Dye Stock to Protein Solution B->D C 3. Prepare Protein in amine-free buffer (pH 8.3-8.5) C->D E 5. Incubate 1 hr at RT (Protect from light) D->E F 6. Purify Conjugate (e.g., Gel Filtration) E->F G 7. Labeled Protein Ready for Use F->G

Workflow for preparing and using Cy7 SE (nosulfo) for protein labeling.

Conclusion

The successful application of Cy7 SE (nosulfo) is critically dependent on a clear understanding of its solubility characteristics. Its non-sulfonated nature necessitates the use of high-quality, anhydrous organic solvents like DMSO or DMF for initial dissolution. By following proper handling techniques to avoid moisture and hydrolysis, and by adhering to optimized labeling protocols, researchers can effectively leverage the properties of this near-infrared dye for sensitive and reliable detection in a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Cy7 SE (non-sulfo) Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with Cyanine7 (Cy7) succinimidyl ester (SE), a non-sulfonated, near-infrared (NIR) fluorescent dye. Cy7 is an ideal fluorophore for a wide range of applications, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging, due to its excitation and emission maxima in the NIR spectrum (approximately 750 nm and 776 nm, respectively).[1] This spectral range minimizes autofluorescence from biological samples and allows for deep tissue penetration.[1]

The protocol details the conjugation of Cy7 SE to primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond.[1] Key experimental parameters, a detailed step-by-step protocol, methods for purification of the conjugate, and calculation of the degree of labeling (DOL) are described to ensure successful and reproducible antibody conjugation.

Key Experimental Parameters

Successful antibody labeling with Cy7 SE is contingent upon several critical parameters. These parameters should be optimized for each specific antibody and intended application to achieve the desired degree of labeling without compromising antibody function.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][2] The antibody must be purified and in an amine-free buffer.
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reactivity of the NHS ester with primary amines is pH-dependent. Lower pH will lead to protonation of the amino groups and reduced reactivity.
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Recommended starting point: 10:1)This ratio is critical for achieving the desired DOL and should be optimized.
Reaction Time 1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically performed at room temperature.
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody and its application. Over-labeling can lead to fluorescence quenching and loss of antibody function.

Experimental Protocols

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down as needed, maintaining the same molar ratios.

Materials Required
  • Purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Cy7 SE (non-sulfo)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Purification/Desalting Column (e.g., Sephadex® G-25)

  • Spectrophotometer

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer for optimal labeling.

Dye Preparation
  • Allow the vial of Cy7 SE to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the Cy7 SE in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly as the NHS ester is moisture-sensitive.

Antibody Labeling Reaction
  • In a microcentrifuge tube, add the desired amount of antibody.

  • Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 5-10% of the antibody solution volume).

  • Add the calculated amount of the Cy7 SE stock solution to the antibody solution while gently vortexing. A common starting molar excess ratio is 10:1 (dye:antibody).

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can enhance conjugation efficiency.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated Cy7 dye from the labeled antibody.

  • Prepare the Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

  • Apply the Sample: Carefully apply the reaction mixture to the top of the equilibrated column.

  • Elute the Conjugate: Elute the column with PBS. The first colored band to elute is the Cy7-labeled antibody. The free, unconjugated dye will move slower down the column.

  • Collect Fractions: Collect the fractions containing the labeled antibody.

Data Presentation

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified Cy7-labeled antibody at 280 nm (A280) and at the absorbance maximum for Cy7, which is approximately 750 nm (Amax).

  • Calculate DOL: Use the following formula to calculate the DOL:

    DOL = (Amax × ε_protein) / ((A280 - (Amax × CF)) × ε_dye)

    Where:

    • Amax = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

    • A280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (~200,000 M⁻¹cm⁻¹).

    • CF = Correction factor for the absorbance of the dye at 280 nm (A280 of the free dye / Amax of the free dye). For Cy7, this is typically around 0.05.

Storage of Labeled Antibody
  • Short-term storage: Store the labeled antibody at 4°C, protected from light.

  • Long-term storage: For long-term storage, aliquot the labeled antibody and store at -20°C or -80°C. Adding a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can prevent damage from freezing. Avoid repeated freeze-thaw cycles.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Reaction Conjugation Reaction (Mix Antibody & Cy7 SE) Ab_Prep->Reaction Amine-free Ab Dye_Prep Cy7 SE Preparation (Dissolve in DMSO) Dye_Prep->Reaction Activated Dye Purification Purification (Desalting Column) Reaction->Purification Reaction Mixture Analysis Analysis (Spectrophotometry & DOL Calculation) Purification->Analysis Purified Conjugate Storage Storage of Labeled Antibody (-20°C or -80°C) Analysis->Storage Characterized Conjugate Chemical_Reaction Antibody Antibody H2N-Lysine Conjugate Cy7-Labeled Antibody Stable Amide Bond Antibody:amine->Conjugate:amide + Reaction at pH 8.0-9.0 Cy7_NHS Cy7 NHS Ester Succinimidyl Ester Cy7_NHS:ester->Conjugate:amide NHS N-hydroxysuccinimide (byproduct) Conjugate->NHS

References

Application Notes and Protocols for Labeling Peptides with Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of peptides with Cyanine7 (Cy7) succinimidyl ester (SE), non-sulfonated (nosulfo) version. Cy7 is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other fluorescence-based assays due to its deep tissue penetration and minimal autofluorescence.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 SE readily reacts with primary amines on a peptide, such as the N-terminal α-amine or the ε-amine of lysine (B10760008) side chains, to form a stable, covalent amide bond.[2][3][4]

The non-sulfonated nature of this dye derivative means it is hydrophobic and must be dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before its addition to the aqueous peptide solution.[2][4][5] This protocol will cover the entire workflow, including reagent preparation, the labeling reaction, purification of the conjugate, and final characterization.

Chemical Principle of Conjugation

The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the peptide to the Cy7 dye and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly pH-dependent, with optimal rates achieved in the slightly alkaline range of pH 8.0-8.5, which ensures the target amino group is sufficiently nucleophilic while minimizing the competing hydrolysis of the NHS ester.[2][3][6]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide in 0.1M NaHCO3 (pH 8.3) R1 Add Cy7 SE to Peptide (5-10 molar excess) P1->R1 P2 Dissolve Cy7 SE in anhydrous DMF P2->R1 R2 Incubate 4h (RT) or overnight (4°C) in the dark R1->R2 U1 Purify by RP-HPLC R2->U1 U2 Characterize: - UV-Vis (DOL) - HPLC (Purity) - Mass Spec (Identity) U1->U2

References

Application Notes and Protocols: Cy7 SE (nosulfo) Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to nanoparticles is a critical process for developing advanced diagnostic and therapeutic agents. Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye particularly valuable for in vivo imaging due to its emission spectrum (750-900 nm), which minimizes tissue autofluorescence and allows for deep tissue penetration.[1] This document provides detailed protocols for the covalent conjugation of Cy7 SE (succinimidyl ester), a non-sulfonated amine-reactive form of the dye, to nanoparticles functionalized with primary amine groups.

The underlying chemistry involves the reaction of the N-hydroxysuccinimide (NHS) ester of Cy7 with primary amines on the nanoparticle surface to form a stable amide bond.[2][3] This method is widely applicable to various types of nanoparticles, including polymeric nanoparticles (e.g., PLGA), silica (B1680970) nanoparticles, and liposomes, provided they are appropriately functionalized.

These protocols will guide researchers through the conjugation process, purification of the conjugates, and their subsequent characterization. Adherence to these methods will facilitate the development of fluorescently labeled nanoparticles for a range of applications, including drug delivery tracking, biodistribution studies, and cancer cell imaging.[1][4]

Data Presentation

Successful conjugation and characterization of Cy7-nanoparticles can be assessed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after conjugation.

Table 1: Physicochemical Properties of Bare and Cy7-Conjugated Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized PLGA NP120 ± 50.15 ± 0.03+25 ± 3
Cy7-PLGA NP125 ± 60.17 ± 0.04+22 ± 4
Amine-Functionalized Silica NP80 ± 40.12 ± 0.02+30 ± 2
Cy7-Silica NP85 ± 50.14 ± 0.03+27 ± 3

Table 2: Conjugation Efficiency and Dye Loading

Nanoparticle TypeInitial Dye:NP Molar RatioConjugation Efficiency (%)Moles of Cy7 per mg of NP
PLGA10:1~75%Variable
PLGA20:1~60%Variable
Silica10:1~80%Variable
Silica20:1~65%Variable

Note: Conjugation efficiency is calculated as (moles of conjugated dye / initial moles of dye) x 100. The moles of conjugated dye can be determined using UV-Vis spectrophotometry and the Beer-Lambert law.

Experimental Protocols

Protocol 1: Covalent Conjugation of Cy7 SE to Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of Cy7 NHS ester to nanoparticles bearing primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-NH2, Silica-NH2)

  • Cy7 SE (nosulfo)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Microcentrifuge tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Suspension Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Cy7 SE Stock Solution Preparation: Immediately before use, dissolve Cy7 SE in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light. Common Cy7 has low water solubility, necessitating the use of organic co-solvents like DMSO or DMF.

  • Conjugation Reaction: a. Add the desired volume of the Cy7 SE stock solution to the nanoparticle suspension. A starting molar ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended, though this should be optimized for your specific nanoparticle system. b. Mix the reaction mixture thoroughly by gentle vortexing or pipetting. c. Incubate the reaction for 2-4 hours at room temperature on an orbital shaker, protected from light. The optimal reaction time can vary.

  • Quenching the Reaction: Add quenching buffer to the reaction mixture to consume any unreacted Cy7 SE. Incubate for 30 minutes at room temperature.

Protocol 2: Purification of Cy7-Conjugated Nanoparticles

Purification is crucial to remove unconjugated Cy7, which can lead to false-positive signals in imaging studies.

Method 1: Centrifugation/Washing

  • Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 14,000 rpm for 30 minutes).

  • Carefully remove the supernatant containing unreacted dye.

  • Resuspend the nanoparticle pellet in fresh reaction buffer.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of free dye.

Method 2: Gel Filtration Chromatography

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the column with the same buffer. The larger Cy7-conjugated nanoparticles will elute first, followed by the smaller, unconjugated Cy7 molecules.

  • Collect the fractions containing the nanoparticles.

Protocol 3: Characterization of Cy7-Conjugated Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after conjugation.

  • Procedure: a. Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS). b. Analyze the sample using a DLS instrument. c. A slight increase in size and a decrease in positive zeta potential are expected after successful conjugation.

2. Quantification of Cy7 Conjugation (UV-Vis Spectroscopy)

  • Purpose: To determine the concentration of conjugated Cy7.

  • Procedure: a. Measure the UV-Vis absorbance spectrum of the purified Cy7-conjugated nanoparticle suspension from 250 nm to 800 nm. Use unconjugated nanoparticles as a blank. b. The concentration of Cy7 can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum wavelength of Cy7 (~750 nm), ε is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette. c. The dye-to-nanoparticle ratio can be calculated if the nanoparticle concentration is known.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization NP_prep Prepare Amine-Functionalized Nanoparticle Suspension Mix Mix Nanoparticles and Cy7 SE (pH 8.3-8.5 buffer) NP_prep->Mix Dye_prep Prepare Cy7 SE Stock Solution (DMSO) Dye_prep->Mix Incubate Incubate (2-4h, RT, dark) on Orbital Shaker Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugates (Centrifugation or Gel Filtration) Quench->Purify DLS DLS Analysis (Size, PDI, Zeta Potential) Purify->DLS UV_Vis UV-Vis Spectroscopy (Conjugation Efficiency) Purify->UV_Vis Store Store Conjugates (4°C, protected from light) DLS->Store UV_Vis->Store

Caption: Experimental workflow for Cy7-nanoparticle conjugation.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction (pH 8.3-8.5) cluster_products Products NP_Amine Nanoparticle-NH2 (Primary Amine) plus + NP_Amine->plus Cy7_NHS Cy7-NHS Ester Cy7_NHS->plus Conjugate Nanoparticle-NH-CO-Cy7 (Stable Amide Bond) plus->Conjugate Nucleophilic Attack plus2 + Conjugate->plus2 NHS N-hydroxysuccinimide (Leaving Group) plus2->NHS

Caption: NHS ester-amine reaction mechanism.

Applications

Cy7-conjugated nanoparticles are powerful tools for a variety of biomedical applications.

  • In Vitro Cellular Uptake and Imaging: These nanoparticles can be incubated with cells in culture to study the dynamics of nanoparticle internalization. Following incubation, cells can be washed, fixed, and imaged using fluorescence microscopy to visualize the subcellular localization of the nanoparticles.

  • In Vivo Biodistribution Studies: By administering the Cy7-labeled nanoparticles to animal models, their biodistribution can be tracked over time using in vivo imaging systems (IVIS). This allows for the assessment of nanoparticle accumulation in tumors and other organs.

  • Drug Delivery Monitoring: When nanoparticles are used as drug carriers, Cy7 labeling enables the visualization of their delivery to target sites, providing crucial information for optimizing drug delivery systems.

Storage

Store the purified Cy7-conjugated nanoparticles at 4°C, protected from light, to maintain their stability and fluorescence.

References

Calculating the Dye-to-Protein Ratio for Cy7 SE (nosulfo): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development, enabling the visualization and tracking of proteins in various assays. Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to reduced tissue autofluorescence in this spectral range.[1] This document provides a detailed guide for labeling proteins with Cy7 succinimidyl ester (SE) (nosulfo) and, critically, for calculating the dye-to-protein ratio, also known as the Degree of Labeling (DOL). An optimal DOL is crucial for achieving a strong fluorescent signal without compromising the biological activity of the protein through over-labeling, which can lead to fluorescence quenching and altered protein function.[2]

Key Quantitative Data

Accurate calculation of the DOL relies on several key physical constants for both the dye and the protein. The following table summarizes the essential values for Cy7.

ParameterValueReference
Molar Extinction Coefficient (ε) of Cy7250,000 cm⁻¹M⁻¹[3][4]
Maximum Absorbance Wavelength (λmax) of Cy7~750 - 756 nm[4][5]
Correction Factor (CF) at 280 nm0.036[4][6]
Molecular Weight of Cy7 SE779.9 g/mol [1]

Note: The molar extinction coefficient of the protein at 280 nm is specific to each protein and must be known for accurate calculations. For example, the molar extinction coefficient for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.

Experimental Protocols

Protocol 1: Protein Preparation

Successful labeling requires the protein to be in an appropriate buffer.

  • Buffer Selection: The protein must be in an amine-free buffer, as primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester of the dye.[7][8][9] Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[10][11]

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[11]

  • Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7][8][9][11] Protein concentration can be initially estimated by measuring the absorbance at 280 nm.[11]

  • pH Adjustment: The pH of the protein solution should be adjusted to 8.5 ± 0.5 for efficient conjugation.[7][8][9] This can be achieved by adding 1/10th volume of 1 M sodium bicarbonate solution.

Protocol 2: Cy7 SE (nosulfo) Stock Solution Preparation
  • Dissolution: Immediately before use, dissolve the Cy7 SE (nosulfo) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM.[7][10]

  • Storage: If not used immediately, the stock solution should be aliquoted and stored at -20°C or -80°C, protected from light.[10]

Protocol 3: Conjugation Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein needs to be determined empirically for each protein, but a starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[11][12]

  • Reaction: Slowly add the calculated volume of the Cy7 SE stock solution to the protein solution while gently mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11] Gentle rotation can enhance conjugation efficiency.

Protocol 4: Purification of the Conjugate

It is critical to remove any unconjugated dye from the protein conjugate to ensure accurate DOL calculation.[5][13]

  • Method: Purification is typically achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[5][7][9]

  • Elution: Elute the column with an appropriate buffer (e.g., PBS). The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.[11]

  • Collection: Collect the colored fractions corresponding to the labeled protein.

Calculating the Dye-to-Protein Ratio (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[5][10]

Step 1: Spectrophotometric Measurement
  • Zero the spectrophotometer with the buffer used for elution.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (A_max, ~750 nm).

  • Ensure the absorbance readings are within the linear range of the instrument (typically below 2.0). If necessary, dilute the sample and account for the dilution factor in the calculations.[2][5]

Step 2: Calculation

The following formulas are used to calculate the DOL:

  • Corrected Protein Absorbance at 280 nm: The Cy7 dye also absorbs light at 280 nm, so its contribution to the total A₂₈₀ must be subtracted.[5] Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) Where CF is the correction factor for Cy7 at 280 nm (0.036).[4][6]

  • Molar Concentration of the Protein: [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length) Where ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹ and the path length is typically 1 cm.[5]

  • Molar Concentration of Cy7: [Cy7] (M) = A_max / (ε_Cy7 × path length) Where ε_Cy7 is the molar extinction coefficient of Cy7 (250,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.[5]

  • Degree of Labeling (DOL): DOL = [Cy7] / [Protein]

An alternative combined formula is: DOL = (A_max × ε_protein) / ((A₂₈₀ - (A_max × CF)) × ε_Cy7)[10]

Visualizing the Workflow and Calculation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Measurement cluster_calculation Calculation Protein_Prep Protein Preparation (Amine-free buffer, pH 8.5) Conjugation Conjugation Reaction (1-2h at RT) Protein_Prep->Conjugation Dye_Prep Cy7 SE Stock Solution (10 mM in DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Measurement Spectrophotometry (A280 & Amax) Purification->Measurement DOL_Calc DOL Calculation Measurement->DOL_Calc

Caption: Experimental workflow for Cy7 protein conjugation and DOL determination.

calculation_logic A280_measured Measured A280 Corrected_A280 Corrected A280 = A280 - (Amax * CF) A280_measured->Corrected_A280 Amax_measured Measured Amax Amax_measured->Corrected_A280 Dye_Conc [Dye] = Amax / ε_dye Amax_measured->Dye_Conc CF Correction Factor (CF) CF->Corrected_A280 Protein_Conc [Protein] = Corrected A280 / ε_protein Corrected_A280->Protein_Conc epsilon_protein ε_protein epsilon_protein->Protein_Conc epsilon_dye ε_dye epsilon_dye->Dye_Conc DOL DOL = [Dye] / [Protein] Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

References

Application Notes and Protocols for the Purification of Cy7 SE (nosulfo) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of proteins labeled with Cyanine7 (Cy7) succinimidyl ester (SE), a near-infrared (NIR) fluorescent dye. Cy7 is widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and western blotting, due to its deep tissue penetration and minimal autofluorescence.[1] The non-sulfonated form (nosulfo) of Cy7 SE is hydrophobic and readily reacts with primary amines on proteins in an aqueous environment.

Following the labeling reaction, it is crucial to remove any unconjugated or free Cy7 dye from the protein solution.[2] The presence of free dye can lead to high background signals, inaccurate quantification of the degree of labeling (DOL), and potential interference with downstream applications.[1] This guide outlines three common and effective methods for purifying Cy7-labeled proteins: size exclusion chromatography (SEC), dialysis, and specialized dye removal spin columns.

Key Experimental Parameters

Successful labeling and purification depend on several critical parameters that should be optimized for each specific protein and application.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][3]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent; lower pH reduces reactivity.
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired DOL.
Reaction Time 1 - 3 hoursIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C) or 37°CThe reaction is typically performed at room temperature.
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody and its application. Over-labeling can lead to fluorescence quenching and loss of protein function.

Experimental Workflow

The overall process for labeling and purifying proteins with Cy7 SE involves preparing the protein and dye, performing the conjugation reaction, and then purifying the labeled protein from the reaction mixture.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Incubate at RT) Protein_Prep->Conjugation Dye_Prep Cy7 SE Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification of Labeled Protein (SEC, Dialysis, or Spin Column) Conjugation->Purification QC Characterization (DOL Calculation) Purification->QC

Workflow for Cy7 SE Protein Labeling and Purification.

Experimental Protocols

Protocol 1: Protein Labeling with Cy7 SE

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7 SE (nosulfo)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS. This can be done using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer.

  • Cy7 SE Preparation:

    • Immediately before use, dissolve the Cy7 SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7 SE solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.

    • Add the calculated volume of the Cy7 SE solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-3 hours at room temperature, protected from light. Gentle rotation during incubation can improve conjugation efficiency.

Protocol 2: Purification using Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. The larger labeled protein will elute from the column before the smaller, unconjugated dye molecules.

Materials:

  • SEC column (e.g., Sephadex G-25, BioGel P-6 DG)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Chromatography system or collection tubes

Procedure:

  • Equilibrate the SEC column with the elution buffer according to the manufacturer's instructions.

  • Carefully apply the reaction mixture to the top of the column.

  • Begin eluting the sample with the elution buffer.

  • The first colored band to elute will be the Cy7-labeled protein. The second, slower-moving band will be the unconjugated free dye.

  • Collect the fractions containing the labeled protein.

G cluster_workflow SEC Purification Workflow Equilibrate Equilibrate SEC Column Load Load Reaction Mixture Equilibrate->Load Elute Elute with Buffer Load->Elute Collect Collect Labeled Protein Fractions Elute->Collect

Size Exclusion Chromatography Workflow.

Protocol 3: Purification using Dialysis

Dialysis is a separation technique that removes small, unwanted molecules from a solution of macromolecules through a semi-permeable membrane. The small, unconjugated Cy7 dye molecules will pass through the membrane into the dialysis buffer (dialysate), while the larger labeled protein is retained.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the reaction mixture into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette into a large volume of dialysis buffer (at least 200-500 times the sample volume).

  • Stir the dialysis buffer gently at room temperature for 1-2 hours.

  • Change the dialysis buffer and continue to dialyze for another 1-2 hours.

  • Change the buffer again and dialyze overnight at 4°C.

G cluster_workflow Dialysis Purification Workflow Load_Sample Load Sample into Dialysis Device Dialyze_1 Dialyze against Buffer (1-2h, RT) Load_Sample->Dialyze_1 Change_Buffer_1 Change Buffer Dialyze_1->Change_Buffer_1 Dialyze_2 Dialyze against Buffer (1-2h, RT) Change_Buffer_1->Dialyze_2 Change_Buffer_2 Change Buffer Dialyze_2->Change_Buffer_2 Dialyze_3 Dialyze Overnight at 4°C Change_Buffer_2->Dialyze_3 Collect Collect Purified Protein Dialyze_3->Collect

Dialysis Workflow.

Protocol 4: Purification using Dye Removal Spin Columns

Specialized dye removal spin columns offer a fast and efficient method for removing unconjugated dyes from labeling reactions. These columns typically contain a resin that selectively binds the free dye, allowing the labeled protein to pass through.

Materials:

  • Dye removal spin column kit

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Prepare the spin column according to the manufacturer's protocol, which usually involves removing the storage buffer by centrifugation.

  • Apply the reaction mixture to the resin in the spin column.

  • Centrifuge the column to collect the purified, labeled protein in the collection tube. The unconjugated dye will remain bound to the resin.

Quality Control: Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, should be determined spectrophotometrically after purification.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of Cy7 (approximately 750 nm, Amax).

  • Calculate the molar concentrations of the protein and the dye using the Beer-Lambert law and the following formulas:

    • Molar concentration of Dye = Amax / (ε_dye × path length)

      • ε_dye for Cy7 is typically ~250,000 M⁻¹cm⁻¹.

    • Molar concentration of Protein = [A280 - (Amax × CF)] / ε_protein

      • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = Molar concentration of Dye / Molar concentration of Protein

Storage of Labeled Proteins

For long-term storage, it is recommended to store the labeled protein at -20°C or -80°C. To avoid repeated freeze-thaw cycles, the solution can be divided into single-use aliquots. For short-term storage (less than a month), the labeled protein can be stored at 4°C, protected from light.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to 2-10 mg/mL.
Reaction pH is not optimal.Ensure the buffer pH is between 8.0 and 9.0.
Presence of primary amines in the buffer.Perform buffer exchange to remove interfering substances.
Cy7 SE has hydrolyzed.Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.
Protein Precipitation Dye-to-protein ratio is too high.Optimize the dye-to-protein ratio by testing lower ratios.
High concentration of organic solvent (DMSO).Ensure the volume of DMSO is less than 10% of the total reaction volume.
High Background Signal Incomplete removal of unconjugated dye.Repeat the purification step or use a different purification method.

References

Application Notes and Protocols for In Vivo Small Animal Imaging with Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing non-sulfonated Cyanine7 succinimidyl ester (Cy7 SE (nosulfo)) for in vivo small animal imaging. This near-infrared (NIR) fluorescent dye is a powerful tool for non-invasively visualizing biological processes, tracking targeted molecules, and assessing the biodistribution of novel therapeutics in preclinical research.

Introduction to Cy7 SE (nosulfo)

Cy7 SE (nosulfo) is a reactive, non-sulfonated heptamethine cyanine (B1664457) dye designed for the fluorescent labeling of primary and secondary amines in proteins, peptides, and other biomolecules. Its fluorescence in the NIR spectrum (typically with an excitation maximum around 750 nm and an emission maximum around 776 nm) offers significant advantages for in vivo imaging. The primary benefits of working in the NIR window (700-900 nm) include reduced tissue autofluorescence, deeper tissue penetration of light, and minimal phototoxicity, all of which contribute to a high signal-to-noise ratio for sensitive detection in living animals.

The "nosulfo" designation indicates that this variant of Cy7 SE is non-sulfonated. This characteristic results in lower aqueous solubility compared to its sulfonated counterparts. Consequently, an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), is required to dissolve the dye before its addition to an aqueous reaction mixture for labeling biomolecules.

Key Applications in Small Animal Imaging

The versatility of Cy7 SE (nosulfo) allows for its application in a wide range of in vivo studies:

  • Tumor Imaging and Cancer Research : Labeled antibodies, peptides (e.g., RGD), or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and the efficacy of therapeutic interventions.

  • Biodistribution and Pharmacokinetics : Tracking the accumulation, clearance, and metabolic fate of drugs, biologics, and nanoparticles in various organs and tissues over time.

  • Inflammation and Immunology : Monitoring the trafficking and localization of immune cells, such as macrophages, to sites of inflammation or disease.

  • Cardiovascular Research : Visualizing vasculature and assessing vascular permeability and leakage.

Data Presentation: Physicochemical Properties and In Vivo Performance

The following tables summarize key quantitative data for Cy7 and its conjugates, providing a basis for experimental design and data interpretation.

Table 1: Physicochemical and Spectral Properties of Cy7

PropertyValueNotes
Excitation Maximum (λex)~750 - 770 nmThe peak wavelength for absorbing light.
Emission Maximum (λem)~775 - 800 nmThe peak wavelength for emitting fluorescence.
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light.
Reactive GroupN-hydroxysuccinimidyl (NHS) esterReacts with primary and secondary amines (-NH₂).
SolubilitySoluble in organic solvents (DMSO, DMF)Low aqueous solubility necessitates a co-solvent for labeling reactions.

Table 2: Illustrative Biodistribution of Cy7-Labeled Agents in Mice (%ID/g)

OrganFree Cy7 Dye (24h)Cy7-Labeled Nanoparticles (24h)111In-Labeled Antibody (72h)
Tumor LowHigh56.5 ± 16.7
Liver LowHigh29.7 ± 5.8
Spleen LowModerate102.4 ± 12.8
Kidneys HighLow-
Lungs LowLow12.1 ± 2.0
Heart LowLow8.7 ± 1.5
Blood LowLow-

Note: Data is compiled from multiple sources and represents typical distribution patterns. Actual values will vary depending on the specific targeting moiety, animal model, and time point. Free dye is rapidly cleared through the kidneys, while nanoparticles and antibodies show higher accumulation in tumors and organs of the reticuloendothelial system like the liver and spleen.[1][2]

Table 3: Representative Tumor-to-Background Ratios (TBR) for Cy7-Labeled Probes in Mice

Targeting MoietyTumor ModelTime Post-InjectionTumor-to-Muscle Ratio
Cy7-RGD MonomerU87MG Glioma24 h~2.0
Cy7-RGD DimerU87MG Glioma24 h~3.0
Cy7-RGD TetramerU87MG Glioma24 h~4.5
Cy7-AntibodyHER2+ Xenograft48 h8.34 ± 0.63

Note: TBRs are indicative of targeting specificity and are influenced by the affinity of the targeting ligand and the clearance rate of the probe.

Experimental Protocols

Protocol for Labeling Proteins with Cy7 SE (nosulfo)

This protocol provides a general procedure for labeling proteins, such as antibodies, with Cy7 SE (nosulfo). Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Cy7 SE (nosulfo)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the labeling reaction.

    • The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[3]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This deprotonates the primary amines, making them more reactive.[3]

  • Dye Preparation:

    • Allow the vial of Cy7 SE (nosulfo) to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of Cy7 SE (nosulfo) in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling is typically between 5:1 and 15:1. This should be optimized for each specific protein.

    • Slowly add the calculated volume of the Cy7 SE (nosulfo) stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.[3]

  • Purification of the Conjugate:

    • Separate the Cy7-labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Protocol for In Vivo Small Animal Imaging

This protocol outlines a general procedure for whole-body NIR fluorescence imaging of a mouse injected with a Cy7-labeled probe.

Materials:

  • Anesthetized mouse

  • Cy7-labeled probe in a sterile, biocompatible vehicle (e.g., sterile PBS)

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)

  • Animal-safe heating pad

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane (2-3% for induction, 1.5-2% for maintenance).[4]

    • Place the anesthetized mouse on the imaging stage, which should be equipped with a heating pad to maintain the animal's body temperature.

  • Baseline Imaging:

    • Acquire a pre-injection (baseline) fluorescence image of the mouse to assess background autofluorescence.[5]

  • Probe Administration:

    • Administer the Cy7-labeled probe via the desired route (e.g., intravenous tail vein injection). The typical injection volume is 100-200 µL.[4] The dosage will depend on the specific probe and should be optimized.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and target accumulation of the probe.[6]

    • Use consistent imaging parameters for all acquisitions to allow for accurate comparison. Typical settings for Cy7 imaging are:

      • Excitation Filter: ~745 nm[5][6]

      • Emission Filter: ~780-820 nm[5][6]

      • Exposure Time: 0.5 - 5 seconds (adjust based on signal intensity)[5]

      • Binning: Medium[5]

      • f/stop: 2[5]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs or a background region (e.g., muscle).

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

  • Ex Vivo Imaging (Optional but Recommended):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the tissues on a non-fluorescent surface and acquire a final fluorescence image to confirm the in vivo signal distribution and obtain more precise quantification.

Mandatory Visualizations

Experimental and Labeling Workflows

G Experimental Workflow for In Vivo Imaging cluster_0 Probe Preparation cluster_1 In Vivo Imaging cluster_2 Data Analysis p1 Protein/Peptide Selection p2 Cy7 SE (nosulfo) Labeling p1->p2 p3 Purification of Conjugate p2->p3 i1 Animal Model Preparation p3->i1 i2 Baseline Imaging i1->i2 i3 Probe Administration (i.v.) i2->i3 i4 Longitudinal Imaging i3->i4 d1 Ex Vivo Organ Imaging i4->d1 d2 ROI Analysis d1->d2 d3 Quantification (%ID/g, TBR) d2->d3

Workflow for in vivo imaging with Cy7-labeled probes.

G Protein Labeling with Cy7 SE (nosulfo) A Prepare Protein (Amine-free buffer, pH 8.5) C Mix Dye and Protein (Molar Ratio 5:1 to 15:1) A->C B Prepare Cy7 SE (nosulfo) (10 mg/mL in DMSO) B->C D Incubate 1h at RT (Protected from light) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize (Determine Degree of Labeling) E->F

Protein labeling with Cy7 SE (nosulfo).
Signaling Pathways for Targeted Imaging

G Targeting HER2 Signaling in Cancer HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Trastuzumab Cy7-Trastuzumab (Labeled Antibody) Trastuzumab->HER2 Binds & Inhibits

Targeting HER2 signaling with a Cy7-labeled antibody.

G Integrin αvβ3 Targeting with Cy7-RGD RGD Cy7-RGD Peptide Integrin Integrin αvβ3 RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Angiogenesis Angiogenesis & Cell Migration Src->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Integrin αvβ3 targeting with Cy7-RGD peptides.

G Macrophage Mannose Receptor (CD206) Targeting cluster_0 Mannan Cy7-Mannan CD206 Mannose Receptor (CD206) Mannan->CD206 Binds Phagocytosis Phagocytosis/ Endocytosis CD206->Phagocytosis Signaling Downstream Signaling (e.g., NF-κB modulation) CD206->Signaling Macrophage Macrophage

Targeting macrophage mannose receptor (CD206).

References

Cy7 SE (nosulfo): Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy7 SE (nosulfo), a near-infrared (NIR) cyanine (B1664457) dye, in flow cytometry. Cyanine 7 (Cy7) succinimidyl ester (SE) is a reactive dye that covalently labels primary amines on proteins, making it an excellent tool for conjugating antibodies and other biomolecules for subsequent analysis. Its emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios in flow cytometry applications.[1][2][3][4][]

Properties of Cy7 SE (nosulfo)

Cy7 is a fluorescent dye that belongs to the cyanine family.[2] The "SE" or succinimidyl ester group allows for covalent bonding to primary amines on proteins and other molecules.[6] The "nosulfo" designation indicates that this is the non-sulfonated version of the dye, which is less water-soluble and typically dissolved in an organic solvent like DMSO or DMF for labeling reactions.[2]

The key advantage of using Cy7 in flow cytometry is its emission in the near-infrared spectrum, which significantly reduces the background signal from endogenous fluorophores in cells and tissues.[2][][7] This property is particularly beneficial for multicolor flow cytometry experiments, as it allows for the inclusion of another color with minimal spectral overlap with fluorophores that emit in the visible range.[3][]

Quantitative Data Summary

The following table summarizes the key photophysical properties of Cy7 and provides a comparison with other common near-infrared dyes used in flow cytometry.

PropertyCy7Alexa Fluor 750IRDye 800CW
Excitation Maximum (nm) ~750 - 756[2][3][4]~749~774
Emission Maximum (nm) ~773 - 779[2][3][4]~775~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[4]~271,000~240,000
Quantum Yield (Φ) ~0.3[4]~0.12~0.12
Brightness (Ext. Coeff. x QY) ~75,000~32,520~28,800

Note: Values can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

Antibody Labeling with Cy7 SE (nosulfo)

This protocol outlines the general procedure for conjugating Cy7 SE (nosulfo) to an antibody. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody and application.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Cy7 SE (nosulfo)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS)

Workflow for Antibody Conjugation:

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody_Prep Antibody Preparation (2-10 mg/mL in amine-free buffer) Adjust_pH Adjust Antibody pH to 8.3-8.5 Antibody_Prep->Adjust_pH Dye_Prep Dye Preparation (Dissolve Cy7 SE in DMSO/DMF) Add_Dye Add Dye to Antibody (Molar Ratio 10:1 to 20:1) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1-2 hours at RT (Protected from light) Add_Dye->Incubate Purification Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purification Characterization Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization

Caption: Workflow for conjugating an antibody with a Cy7 NHS ester.[2]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.

  • Dye Preparation: Immediately before use, dissolve the Cy7 SE (nosulfo) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: a. Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate. b. Add the reactive dye solution to the antibody solution while gently vortexing. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.[2] c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the Cy7-labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).[2]

Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining cells with a Cy7-conjugated antibody for flow cytometry analysis.

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • Cy7-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, to reduce non-specific binding)

  • Viability dye (optional, but recommended)

  • FACS tubes

Workflow for Immunophenotyping:

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_wash_acquire Washing & Acquisition Cell_Prep Prepare Single-Cell Suspension (1 x 10^6 cells/100 µL) Fc_Block Fc Receptor Blocking (Optional) (10-15 min at RT) Cell_Prep->Fc_Block Antibody_Staining Add Cy7-conjugated Antibody (Incubate 30 min at 2-8°C, dark) Fc_Block->Antibody_Staining Wash Wash Cells with Staining Buffer (Centrifuge and decant) Antibody_Staining->Wash Resuspend Resuspend Cells in Staining Buffer Wash->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: General workflow for immunophenotyping using a Cy7-conjugated antibody.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells per 100 µL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, especially on immune cells like B cells and monocytes, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.

  • Antibody Staining: Add the predetermined optimal concentration of the Cy7-conjugated antibody to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at 2-8°C in the dark.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step.

  • Final Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 (e.g., excitation at 633/640 nm or ~730 nm and emission detection around 780 nm). Ensure proper compensation controls are included, especially in multicolor experiments.[8]

Application in Signaling Pathway Analysis

Flow cytometry using fluorescently labeled antibodies is a powerful tool for dissecting intracellular signaling pathways.[7] By using antibodies that specifically recognize phosphorylated forms of proteins, researchers can quantify the activation state of key signaling molecules in different cell populations.

Example: Analysis of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A Cy7-conjugated antibody targeting the phosphorylated form of ERK (p-ERK) can be used to analyze the activation of this pathway in response to various stimuli.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Cy7_Ab Cy7-anti-p-ERK Ab pERK->Cy7_Ab Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Analysis of the MAPK/ERK signaling pathway using a Cy7-labeled anti-p-ERK antibody.

By stimulating cells with a growth factor and then staining with a Cy7-conjugated anti-p-ERK antibody, researchers can use flow cytometry to quantify the percentage of cells in which the MAPK/ERK pathway has been activated. This approach allows for the analysis of signaling events at the single-cell level, providing insights into the heterogeneity of cellular responses.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering suboptimal results when labeling biomolecules with non-sulfonated Cy7 succinimidyl ester (SE). This document provides a structured approach to troubleshooting common issues and offers clear, actionable solutions.

Troubleshooting Guide

Low labeling efficiency with Cy7 SE (nosulfo) is a frequent challenge, often stemming from a few critical factors. Follow this guide to diagnose and resolve the issue in your experiments.

Issue 1: Suboptimal Reaction Buffer Conditions

The chemical reaction of an NHS ester with a primary amine is highly dependent on the buffer environment.

Question: My labeling efficiency is very low. What are the potential causes related to my buffer?

Answer:

There are two primary buffer-related issues that can drastically reduce labeling efficiency:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent.[1] The optimal pH range for this reaction is typically 8.0-9.0, with pH 8.5 being a common recommendation.[2][3] If the pH is too low (<7.5), the primary amines on your protein will be protonated, rendering them poor nucleophiles and thus unreactive with the NHS ester.[1] Conversely, if the pH is too high (>9.0), the hydrolysis of the NHS ester to an unreactive carboxylic acid will outcompete the desired labeling reaction, significantly reducing the yield.[4][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester labeling reactions.[6][7] These buffer components will compete with the primary amines on your target molecule for the Cy7 SE, leading to a significant reduction in labeling efficiency.[6]

Solutions:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH 8.0-9.0 range.[3] A common choice is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer.[1]

  • Use Amine-Free Buffers: Ensure your protein is in an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[2][6] If your protein is in a Tris- or glycine-containing buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[3][6]

Issue 2: Reagent Quality, Handling, and Solubility

The non-sulfonated nature of this Cy7 dye and the inherent instability of NHS esters demand careful handling.

Question: I've confirmed my buffer is correct, but the labeling is still poor. What else could be wrong?

Answer:

Problems with the Cy7 SE reagent itself are a common culprit.

  • Dye Hydrolysis: Cy7 SE is moisture-sensitive.[6] The NHS ester can hydrolyze, rendering it inactive. This process is accelerated by exposure to aqueous environments and high pH.[4][5]

  • Poor Dye Solubility: Non-sulfonated Cy7 has low water solubility.[][9][10] If the dye is not properly dissolved, it cannot efficiently react with the target molecule in an aqueous buffer. It may precipitate out of solution before the reaction can occur.[10]

  • Solvent Quality: The recommended solvents for dissolving Cy7 SE (nosulfo) are anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9] If the solvent is not anhydrous, it can contribute to dye hydrolysis. Degraded DMF can also contain amine impurities that will react with the NHS ester.[1][6]

Solutions:

  • Prepare Dye Stock Fresh: Always dissolve the Cy7 SE in anhydrous DMSO or DMF immediately before use.[2][6] Do not store the dye in solution for extended periods, especially in aqueous buffers.[6] For long-term storage, aliquot the stock solution and store it at -20°C or -80°C.[2]

  • Use an Organic Co-solvent: To overcome solubility issues, first dissolve the Cy7 SE in a small amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution.[9][10] Then, add this stock solution to your protein solution, ensuring the final concentration of the organic solvent is typically between 5-20%.[10]

  • Ensure Proper Storage: Store the solid Cy7 SE reagent desiccated and at the recommended temperature (typically -20°C) to prevent degradation.[6]

Issue 3: Suboptimal Reactant Concentrations and Ratios

The concentration of both the target molecule and the dye, as well as their molar ratio, are key to achieving a good degree of labeling.

Question: How do I optimize the concentrations for my labeling reaction?

Answer:

  • Protein Concentration: Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[7][11] For optimal results, the recommended protein concentration is between 2-10 mg/mL.[2][7] Higher concentrations generally lead to better labeling efficiency.[3]

  • Dye-to-Protein Molar Ratio: A common starting point for optimization is a 10:1 molar ratio of Cy7 SE to your protein.[2] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL). It is often necessary to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the ideal condition for your specific application.[2][12]

Solutions:

  • Concentrate Your Protein: If your protein solution is too dilute, use a centrifugal concentration device to bring it within the optimal 2-10 mg/mL range.

  • Perform a Molar Ratio Titration: Conduct small-scale pilot experiments with varying dye-to-protein molar ratios to determine the optimal ratio for your desired DOL without causing protein precipitation or loss of function.

Frequently Asked Questions (FAQs)

Q1: What is the difference between sulfonated and non-sulfonated Cy7 SE? A1: The primary difference is solubility.[13] Sulfonated Cy7 contains sulfonic acid groups that make it highly water-soluble, eliminating the need for organic co-solvents in labeling reactions.[9][13] Non-sulfonated Cy7 (nosulfo) has low aqueous solubility and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[9][10] Their spectral properties are nearly identical.[13]

Q2: My protein precipitated after adding the Cy7 SE. What happened? A2: Protein precipitation can occur for a few reasons. Labeling with a very hydrophobic dye like non-sulfonated Cy7 can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[6] Additionally, using too high a concentration of organic solvent (e.g., >20% DMSO) can denature and precipitate some proteins. Try reducing the dye-to-protein molar ratio or the final concentration of the organic co-solvent.

Q3: How do I remove the unreacted Cy7 dye after the reaction? A3: Unreacted dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[3][7] The labeled protein will elute first from a size-exclusion column as a colored band, followed by the smaller, unconjugated dye molecules.[3]

Q4: How do I calculate the Degree of Labeling (DOL)? A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[2] The formula is: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

  • A_max: Absorbance of the conjugate at ~750 nm.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹).

  • CF: Correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[2][3]

Quantitative Data Summary

For successful labeling, several parameters must be optimized. The tables below summarize the key quantitative data for your reference.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range/Value Notes
Protein Concentration 2 - 10 mg/mL Higher concentrations generally improve labeling efficiency.[2][3][7]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5) Critical for balancing amine reactivity and NHS ester stability.[2][3]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1) Requires optimization for each specific protein and application.[2][12]
Organic Co-solvent (DMSO/DMF) 5 - 20% of final reaction volume Necessary for non-sulfonated Cy7 dye solubility.[10]
Reaction Time 1 - 3 hours Can be adjusted to control the extent of labeling.[3]

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight to minimize hydrolysis if needed.[6] |

Table 2: Buffer Selection Guide

Buffer Type Recommendation Rationale
Phosphate (PBS), Bicarbonate, Borate Recommended Amine-free and compatible with NHS ester chemistry.[6]
Tris, Glycine Not Recommended Contain primary amines that compete with the target protein.[6][7]

| MES, HEPES | Acceptable | Generally compatible, but ensure pH is adjusted to the optimal range.[5] |

Experimental Protocols

Protocol: Standard Labeling of an Antibody with Cy7 SE (nosulfo)

This protocol provides a general procedure for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

1. Materials and Reagent Preparation:

  • Antibody: 1 mg of antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). If necessary, perform buffer exchange.

  • Cy7 SE (nosulfo): Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Anhydrous DMSO: High-quality, amine-free grade.

  • Purification Column: Sephadex G-25 desalting column.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

2. Dye Preparation:

  • Prepare a 10 mM stock solution of Cy7 SE by dissolving it in anhydrous DMSO.[2] For example, if the molecular weight of Cy7 SE is ~800 g/mol , dissolve 0.8 mg in 100 µL of DMSO.

  • Vortex briefly to ensure the dye is completely dissolved. This solution is sensitive to moisture and should be used promptly.[3]

3. Calculation of Dye Volume:

  • Moles of Antibody: (1 mg) / (150,000 mg/mmol) = 6.67 x 10⁻⁶ mmol

  • Moles of Dye (for 10:1 ratio): 6.67 x 10⁻⁶ mmol * 10 = 6.67 x 10⁻⁵ mmol

  • Volume of Dye Stock: (6.67 x 10⁻⁵ mmol) / (10 mmol/mL) = 6.67 x 10⁻⁶ mL = 6.67 µL

4. Conjugation Reaction:

  • Slowly add the calculated volume (6.67 µL) of the 10 mM Cy7 SE stock solution to the antibody solution while gently vortexing.[11]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3] Gentle rotation can help ensure mixing.[3]

5. Reaction Quenching (Optional but Recommended):

  • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

6. Purification of the Conjugate:

  • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[7]

  • Carefully load the reaction mixture onto the column.[7]

  • Elute the conjugate with PBS. The labeled antibody will elute first as a distinct colored band. The smaller, unconjugated free dye will elute later.[3]

  • Collect the fractions containing the purified labeled antibody.

7. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm to calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQ section.[2]

  • Store the labeled antibody at 4°C, protected from light.[2]

Mandatory Visualizations

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Step 1: Check Reaction Buffer start->check_buffer is_ph_ok Is pH between 8.0-9.0? check_buffer->is_ph_ok is_amine_free Is buffer amine-free (e.g., no Tris/Glycine)? is_ph_ok->is_amine_free Yes adjust_ph Action: Adjust pH or remake buffer is_ph_ok->adjust_ph No buffer_exchange Action: Buffer exchange protein into PBS or Bicarbonate buffer is_amine_free->buffer_exchange No check_reagent Step 2: Check Reagent & Solubility is_amine_free->check_reagent Yes adjust_ph->check_buffer buffer_exchange->check_buffer is_dye_fresh Was dye dissolved in anhydrous DMSO/DMF immediately before use? check_reagent->is_dye_fresh use_fresh_dye Action: Use fresh, properly stored solid dye and anhydrous solvent is_dye_fresh->use_fresh_dye No check_concentration Step 3: Check Concentrations is_dye_fresh->check_concentration Yes use_fresh_dye->check_reagent is_protein_conc_ok Is protein concentration > 2 mg/mL? check_concentration->is_protein_conc_ok concentrate_protein Action: Concentrate protein is_protein_conc_ok->concentrate_protein No optimize_ratio Action: Optimize dye:protein molar ratio (e.g., 5:1 to 20:1) is_protein_conc_ok->optimize_ratio Yes concentrate_protein->check_concentration success Labeling Efficiency Improved optimize_ratio->success NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cy7_SE Cy7-NHS Ester Conditions pH 8.0 - 9.0 Amine-Free Buffer Room Temperature Labeled_Protein Cy7-Protein Conjugate (Stable Amide Bond) Cy7_SE->Labeled_Protein NHS_byproduct NHS Byproduct Cy7_SE->NHS_byproduct Leaving Group Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Labeled_Protein Nucleophilic Attack

References

Troubleshooting Poor Cy7 SE (nosulfo) Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of non-sulfonated Cy7 SE (Succinimidyl Ester) to proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation efficiency low, resulting in a poor degree of labeling (DOL)?

Low conjugation efficiency is a common issue that can arise from several factors related to your protein, the dye, or the reaction conditions.

  • Suboptimal Buffer Composition: The presence of primary amine-containing substances, such as Tris or glycine, in your protein solution will compete with the target protein for reaction with the Cy7 SE, significantly reducing labeling efficiency.[1][2] Similarly, preservatives like sodium azide (B81097) can interfere with the conjugation reaction.[1]

  • Incorrect Reaction pH: The reaction between the N-hydroxysuccinimide (NHS) ester of Cy7 and primary amines on the protein is highly pH-dependent. The optimal pH range for this reaction is typically 8.0-9.0.[1][3] At a lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.

  • Low Protein Concentration: The efficiency of the conjugation reaction can be significantly reduced if the protein concentration is too low. A concentration below 2 mg/mL is often suboptimal.[1][3][4][5]

  • Degraded or Hydrolyzed Cy7 Dye: Cy7 NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1] It is crucial to use anhydrous DMSO to prepare fresh dye stock solutions immediately before use.[3][6]

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of dye will lead to under-labeling.[1] It is important to optimize the molar ratio of dye to protein for your specific molecule.

Q2: My final conjugate shows weak or no fluorescence. What are the possible causes?

A lack of fluorescence in the final product can be due to a failed conjugation reaction, issues with the dye itself, or improper measurement techniques.

  • Failed Conjugation Reaction: This is the most probable cause. Refer to the points in Q1 to diagnose and troubleshoot potential issues with your conjugation protocol.

  • Dye-Dye Quenching: Over-labeling your protein can lead to self-quenching of the Cy7 fluorophores, where the close proximity of dye molecules results in a decrease in the overall fluorescence signal.[1][7] Determining the Degree of Labeling (DOL) is crucial to assess this.

  • Photobleaching: Cy7, like other fluorophores, is susceptible to photobleaching upon exposure to excitation light.[6] Minimize light exposure during the reaction and storage.

  • Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filters for Cy7, which are typically around 750 nm for excitation and 780 nm for emission.[1]

Q3: My protein precipitated during or after the conjugation reaction. Why did this happen and how can I prevent it?

Protein precipitation is often a sign of over-labeling or inappropriate buffer conditions.

  • Over-labeling: Attaching too many hydrophobic Cy7 molecules can alter the protein's solubility, leading to aggregation and precipitation.[1][7] To prevent this, it is critical to optimize the dye-to-protein molar ratio by performing a titration with different ratios.

  • Buffer Conditions: The addition of the dye dissolved in an organic solvent like DMSO can locally denature the protein if not done carefully. Adding the dye stock slowly while gently mixing can mitigate this.

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / Poor DOL Presence of primary amines (e.g., Tris, glycine) in the buffer.[1][2]Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate buffer.[1][2]
Incorrect reaction pH.[1][3]Adjust the pH of the reaction buffer to 8.0-9.0.[1]
Low protein concentration.[1][3][4][5]Concentrate the protein to at least 2 mg/mL.[3][4][5]
Degraded or hydrolyzed Cy7 dye.[1]Use high-quality, anhydrous DMSO to prepare fresh dye stock solutions immediately before use.[3][6]
Weak or No Fluorescence Failed conjugation reaction.Review and optimize the conjugation protocol as outlined in the points for "Low Conjugation Efficiency".
Dye-dye quenching due to over-labeling.[1][7]Optimize the dye-to-protein molar ratio by performing a titration. Calculate the DOL.
Photobleaching.[6]Protect the reaction and the final conjugate from light.
Incorrect instrument filter sets.[1]Use filters appropriate for Cy7 (Ex: ~750 nm, Em: ~780 nm).[1]
Protein Precipitation Over-labeling of the protein.[1][7]Perform a titration with varying dye-to-protein molar ratios to find the optimal balance.
Localized high concentration of organic solvent.Add the dye stock solution slowly to the protein solution with gentle mixing.

Experimental Protocols

Protocol 1: Buffer Exchange for Protein Sample

This protocol is essential if your protein is in a buffer containing interfering substances like Tris or glycine.

  • Select a Desalting Column: Choose a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10-40 kDa for IgG).

  • Equilibrate the Column: Centrifuge the column to remove the storage buffer.

  • Wash the Column: Wash the column with a conjugation-compatible buffer (e.g., 1X PBS, pH 8.0-9.0) by centrifuging again. Repeat this wash step at least two more times.

  • Exchange Buffer: Add your protein sample to the equilibrated column and centrifuge to collect the protein in the new, amine-free buffer.

Protocol 2: Cy7 SE (nosulfo) Conjugation

This is a general protocol; optimization may be required for your specific protein.

  • Prepare Protein: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[3][6] Adjust the pH to 8.0-9.0 if necessary.[1]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy7 SE (nosulfo) in anhydrous DMSO to a concentration of 10 mg/mL.[3][4][5]

  • Initiate Conjugation: Slowly add the calculated volume of the Cy7 stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is often around 10:1, but this may require optimization.[3][4]

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[4][5][6]

  • Purify Conjugate: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS pH 7.4).[1][3]

Protocol 3: Determination of Degree of Labeling (DOL)
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy7 (~750 nm, Amax).

  • Calculate DOL: Use the following formula to calculate the DOL:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Dye Concentration (M) = Amax / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of free dye / Amax of free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum.

Visual Guides

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Incompatible Buffer Buffer_Exchange Buffer Exchange (Amine-free, pH 8-9) Protein->Buffer_Exchange Protocol 1 Clean_Protein Protein in Conjugation Buffer Buffer_Exchange->Clean_Protein Mix Mix Protein and Dye Stock Clean_Protein->Mix Dye Cy7 SE (nosulfo) (Lyophilized) Dye_Stock Fresh Dye Stock Dye->Dye_Stock DMSO Anhydrous DMSO DMSO->Dye_Stock Dye_Stock->Mix Protocol 2 Incubate Incubate (1 hr, RT, Protected from Light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Conjugate Purified Cy7-Protein Conjugate Purify->Conjugate DOL Calculate DOL Conjugate->DOL Protocol 3

Fig 1. A typical workflow for Cy7 SE (nosulfo) conjugation.

Troubleshooting_Tree Start Poor Conjugation Result Q1 Low DOL? Start->Q1 Q2 Weak/No Fluorescence? Start->Q2 Q3 Precipitation? Start->Q3 A1_Buffer Check for amines (Tris, Glycine) Q1->A1_Buffer Yes A1_pH Verify pH is 8.0-9.0 Q1->A1_pH Yes A1_Conc Increase protein conc. (>2 mg/mL) Q1->A1_Conc Yes A1_Dye Use fresh dye stock (anhydrous DMSO) Q1->A1_Dye Yes Q2->Q1 No, check DOL first A2_DOL Check DOL (potential over-labeling) Q2->A2_DOL Yes A2_Filters Verify instrument filters (Ex/Em ~750/780 nm) Q2->A2_Filters Yes A2_Light Protect from light Q2->A2_Light Yes Q3->A2_DOL Also check DOL A3_Ratio Optimize dye:protein ratio (perform titration) Q3->A3_Ratio Yes

References

Technical Support Center: Troubleshooting Cy7 SE (nosulfo) Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent precipitation issues when labeling biomolecules with non-sulfonated Cy7 succinimidyl ester (Cy7 SE).

Frequently Asked Questions (FAQs)

Q1: What is Cy7 SE (nosulfo) and why is it prone to precipitation?

Cy7 SE (nosulfo) is a non-sulfonated, amine-reactive near-infrared (NIR) cyanine (B1664457) dye. The "nosulfo" designation indicates that it lacks sulfonate groups. Unlike their sulfonated counterparts (sulfo-Cy7), non-sulfonated cyanine dyes have low aqueous solubility.[1][2][3] This inherent hydrophobicity is the primary reason for its tendency to precipitate in aqueous buffers, which are common in biomolecule labeling reactions.[1][2][3]

Q2: My Cy7 SE dye precipitated immediately after I added it to my aqueous reaction buffer. What went wrong?

This is a common issue caused by the low water solubility of the non-sulfonated dye.[4] To prevent this, the dye must first be dissolved in a small amount of an anhydrous organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the protein solution.[1][5][6] The dye should be added to the protein solution slowly while vortexing to ensure rapid mixing, which allows the conjugation reaction to occur before the dye has a chance to precipitate.[1][4]

Q3: My protein-dye conjugate precipitated after the labeling reaction or during purification. Why is this happening and how can I fix it?

Precipitation of the conjugate occurs because attaching the hydrophobic Cy7 dye to the protein's surface increases the overall hydrophobicity of the protein.[7] This can lead to intermolecular aggregation and precipitation. Longer wavelength dyes like Cy7 have larger ring systems that are more prone to causing aggregation.[7]

Troubleshooting strategies include:

  • Reduce the Molar Ratio: A high degree of labeling is a common cause of precipitation.[8] Lower the molar ratio of dye to protein to reduce the number of hydrophobic dye molecules attached to each protein.[7][8]

  • Optimize Protein Concentration: High protein concentrations can increase the risk of aggregation.[9] If precipitation occurs, try reducing the protein concentration to 1-5 mg/mL.[10]

  • Adjust Buffer Conditions:

    • pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is not close to the pI of your protein.[9] For NHS ester reactions, a pH of 8.3-8.5 is optimal for labeling.[11]

    • Additives: Consider adding stabilizing agents to your buffer, such as glycerol, non-ionic detergents (e.g., Tween-20), or arginine and glutamic acid, which can help increase protein solubility and prevent aggregation.[9][12]

  • Change Purification Method: If precipitation occurs during dialysis, it may be due to the removal of stabilizing components from the buffer. Gel filtration is often a better purification method for conjugates labeled with non-sulfonated dyes.[13]

Troubleshooting Guide

Use the following decision tree to diagnose the cause of precipitation and find the appropriate solution.

G A Precipitation Observed During Labeling B When did precipitation occur? A->B C Immediately after adding dye to buffer (before protein) B->C Before Protein D After adding dye to protein solution B->D After Protein E Root Cause: Dye has low aqueous solubility. C->E G Root Cause: Conjugate has become hydrophobic, leading to aggregation. D->G F Solution: 1. Dissolve dye in anhydrous DMSO/DMF first. 2. Add dye stock dropwise to protein solution while vortexing. 3. Keep final organic solvent conc. <10-20%. E->F H Solution: 1. Lower the dye:protein molar ratio. 2. Decrease protein concentration. 3. Add stabilizing agents (e.g., glycerol). 4. Change purification from dialysis to gel filtration. G->H

Troubleshooting precipitation during Cy7 labeling.

Experimental Protocols & Data

Recommended Reaction Conditions

To minimize precipitation, it is crucial to optimize the labeling parameters. The table below provides recommended starting conditions that can be adjusted based on your specific protein and experimental needs.

ParameterRecommended ConditionRationale & Notes
Dye Solvent Anhydrous DMSO or DMFNon-sulfonated Cy7 SE has low aqueous solubility and must be dissolved in an organic solvent first.[1][4][6]
Final Organic Solvent % 5-20% (typically ≤10%)Minimizes protein denaturation while keeping the dye soluble. The recommended volume for Cy7 is around 10%.[1][2][4]
Reaction pH 8.3 - 8.5Optimal for the reaction between NHS esters and primary amines (lysine residues, N-terminus).[11]
Reaction Buffer Phosphate or Bicarbonate bufferAvoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the dye.[14]
Dye:Protein Molar Ratio 5:1 to 20:1Start with a moderate ratio (e.g., 10:1) and optimize. High ratios increase the risk of protein precipitation.[10][15]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase aggregation risk. If issues occur, try labeling at a lower concentration.[10][14]

Detailed Protocol: Labeling a Protein with Cy7 SE (nosulfo)

This protocol provides a general workflow for labeling a protein with Cy7 SE while minimizing the risk of precipitation.

G start Start prep_protein 1. Prepare Protein - Buffer exchange into amine-free buffer (pH 8.3). - Adjust concentration to 2-5 mg/mL. start->prep_protein prep_dye 2. Prepare Dye Stock - Dissolve Cy7 SE in anhydrous DMSO. - Prepare a 10 mM stock solution. prep_protein->prep_dye react 3. Labeling Reaction - Slowly add calculated volume of dye stock to protein solution while vortexing. - Incubate for 1-2 hours at RT, protected from light. prep_dye->react purify 4. Purify Conjugate - Remove unreacted dye via size-exclusion chromatography (e.g., Sephadex G-25 column). react->purify characterize 5. Characterize - Measure absorbance at 280 nm (protein) and ~743 nm (Cy7). - Calculate Degree of Labeling (DOL). purify->characterize end_node End characterize->end_node

General workflow for protein labeling with Cy7 SE.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Cy7 SE (nosulfo)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare the Protein:

    • Dissolve or buffer-exchange the protein into an amine-free buffer at pH 8.3-8.5.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Bring the vial of Cy7 SE to room temperature.

    • Add the required amount of anhydrous DMSO to create a 10 mM stock solution.[14] Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh.

  • Perform the Labeling Reaction:

    • Calculate the volume of dye stock needed for your desired dye-to-protein molar excess (e.g., 10:1).

    • While gently vortexing the protein solution, add the dye stock solution slowly and dropwise. This is a critical step to prevent localized high concentrations of the dye that can cause precipitation.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated size-exclusion column (e.g., Sephadex G-25).

    • Elute with your desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~743 nm).

    • Calculate the protein concentration and the Degree of Labeling (DOL) to confirm a successful conjugation.

References

Technical Support Center: Cy7 SE (nosulfo) Photostability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7 SE (nosulfo). This resource is designed for researchers, scientists, and drug development professionals to address common photostability issues encountered during experiments and provide effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for Cy7 SE (nosulfo)?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. For Cy7, a near-infrared (NIR) cyanine (B1664457) dye, this is a notable drawback, especially in applications requiring prolonged or high-intensity light exposure.[1][2][3] This can compromise the quality and quantitative accuracy of fluorescence imaging experiments.[1]

Q2: What are the primary mechanisms behind Cy7 photobleaching?

A2: The photobleaching of cyanine dyes like Cy7 is often initiated from their triplet state. Upon excitation, the fluorophore can transition to a long-lived triplet state, which can then react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can, in turn, chemically damage the fluorophore, rendering it non-fluorescent.

Q3: How does the photostability of Cy7 SE (nosulfo) compare to other NIR dyes?

A3: Cy7 is generally considered to have moderate photostability, which is lower than some other cyanine dyes like Cy5.[1] Alternative NIR dyes, such as the Alexa Fluor series (e.g., Alexa Fluor 750), are reported to be significantly more resistant to photobleaching.[4][5][6] While direct quantitative comparisons can be method-dependent, qualitative evidence consistently points to the superior photostability of Alexa Fluor 750 over Cy7.[4][5][6]

Q4: Does the "nosulfo" (non-sulfonated) form of Cy7 SE have different photostability compared to the sulfonated version?

A4: The primary difference between non-sulfonated and sulfonated cyanine dyes lies in their water solubility.[7][8][] Non-sulfonated versions, like Cy7 SE (nosulfo), have lower aqueous solubility and may require an organic co-solvent for labeling reactions.[7][8] While spectral properties are nearly identical, the lower solubility of the "nosulfo" form can lead to aggregation in aqueous environments, which can quench fluorescence.[1][] This aggregation can indirectly impact perceived photostability, but there is no strong evidence to suggest a significant difference in the intrinsic photostability of the dye molecule itself based on sulfonation alone. Water-soluble sulfonated dyes are less prone to aggregation, which can contribute to a more stable fluorescence signal.[]

Q5: What are photostabilizing agents and how do they work?

A5: Photostabilizing agents are chemical compounds that can be added to the imaging medium to reduce photobleaching. They typically work by quenching the triplet state of the fluorophore or by scavenging reactive oxygen species. Common examples include Trolox (a water-soluble vitamin E analog) and cyclooctatetraene (B1213319) (COT).[10][11]

Troubleshooting Guide

Problem: My Cy7 signal is fading rapidly during image acquisition.

Possible Cause Recommended Solution(s)
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if necessary.
Prolonged Exposure Time Minimize the duration of light exposure. Use the shortest possible exposure time for your camera and acquire images only when necessary.
Oxygen-Mediated Photobleaching Use a commercial antifade mounting medium or add photostabilizing agents like Trolox or an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging buffer.
Suboptimal Imaging Buffer Ensure your imaging buffer has a pH between 7.0 and 7.5, as extreme pH values can affect fluorophore stability.

Problem: My Cy7-conjugated antibody shows weak fluorescence.

Possible Cause Recommended Solution(s)
Dye Aggregation For Cy7 SE (nosulfo), ensure adequate dissolution in an organic solvent (e.g., DMSO or DMF) before adding to the aqueous reaction buffer. Consider using a sulfonated Cy7 for improved water solubility.
Over-labeling A high degree of labeling can lead to self-quenching. Optimize the dye-to-protein ratio during conjugation. A typical starting point is a 5-10 fold molar excess of the dye.
Environmental Effects The local environment of the conjugated dye can affect its quantum yield. Ensure the buffer conditions are optimal for your specific application.

Data Presentation

Table 1: Spectral and Physicochemical Properties of Cy7

PropertyValueNotes
Excitation Maximum (λex) ~750 - 756 nm[1]
Emission Maximum (λem) ~773 - 779 nm[1]
Molar Absorptivity (ε) ~199,000 - 250,000 cm⁻¹M⁻¹[1][12] Varies with supplier and modification.
Quantum Yield (Φ) ~0.3[1][12] In aqueous solutions.
Photostability Moderate[1] Lower than Cy5 and Alexa Fluor 750.
Water Solubility Low (non-sulfonated)[1] Requires organic co-solvent for labeling.

Table 2: Qualitative Photostability Comparison of NIR Dyes

DyeRelative PhotostabilityReference(s)
Cy7 Moderate[1]
Alexa Fluor 750 High[4][5][6]
DyLight 780 High[12]

Note: This is a qualitative comparison based on available literature. For quantitative assessment, it is recommended to perform side-by-side comparisons under your specific experimental conditions.

Experimental Protocols

Protocol 1: Standardized Photobleaching Assessment

This protocol allows for the comparative analysis of the photostability of different fluorophores under controlled conditions.

Objective: To quantify the rate of photobleaching of Cy7 SE (nosulfo) and its alternatives.

Materials:

  • Microscope with a stable light source and a sensitive camera (e.g., EMCCD or sCMOS).

  • Image acquisition software capable of time-lapse imaging.

  • Fluorophore-conjugated molecules (e.g., antibodies) of interest.

  • Imaging buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

Methodology:

  • Sample Preparation: Prepare a slide with your fluorophore-conjugated sample. Ensure a consistent sample concentration and mounting medium across all experiments.

  • Image Acquisition Setup:

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation wavelength and intensity. It is crucial to use the same illumination settings for all dyes being compared.

    • Set the camera exposure time and gain.

  • Time-Lapse Imaging:

    • Focus on a representative area of your sample.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Select a region of interest (ROI) in your images.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value).

Protocol 2: Using Trolox to Enhance Photostability in Live-Cell Imaging

Objective: To reduce the photobleaching of Cy7 SE (nosulfo) during live-cell imaging experiments.

Materials:

  • VectaCell™ Trolox™ Antifade Reagent (100 mM stock solution in ethanol) or equivalent.[10][13][14]

  • Live-cell imaging medium.

  • Cells labeled with a Cy7 conjugate.

Methodology:

  • Prepare Trolox Imaging Medium: Dilute the 100 mM Trolox stock solution into your live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[10][13][14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cellular Staining: Stain your cells with the Cy7 conjugate according to your standard protocol.

  • Imaging:

    • Replace the cell culture medium with the prepared Trolox-containing imaging medium just before imaging.

    • Proceed with your live-cell imaging experiment.

    • It is advisable to include a control experiment with cells in imaging medium without Trolox to assess the effectiveness of the antifade reagent.

Note: Ethanol (B145695) in the Trolox stock solution can be toxic to some cells. Ensure the final ethanol concentration is low and perform appropriate controls.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorophore-Conjugated Sample mount_sample Mount Sample on Slide prep_sample->mount_sample setup_microscope Set Illumination and Camera Parameters mount_sample->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure ROI Intensity Over Time acquire_timelapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_data Plot Normalized Intensity vs. Time normalize_data->plot_data calc_halflife Calculate Photobleaching Half-Life plot_data->calc_halflife

Caption: Workflow for standardized photobleaching assessment.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore T1->Bleached Direct Reaction ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

References

Technical Support Center: Optimizing Cy7 SE (nosulfo) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of non-sulfonated Cy7 succinimidyl ester (SE) for labeling proteins and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between Cy7 SE (nosulfo) and Sulfo-Cy7 SE?

The primary difference lies in their water solubility. Non-sulfonated Cy7 SE is hydrophobic and requires an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), for dissolution before it can be added to the aqueous reaction buffer.[][2] In contrast, the sulfonated version (Sulfo-Cy7 SE) is water-soluble and can be directly dissolved in the reaction buffer, which can be advantageous for sensitive proteins that may be affected by organic solvents.[][3]

Q2: What is the optimal molar ratio of Cy7 SE (nosulfo) to protein for labeling?

A common starting point is a 10:1 molar ratio of dye to protein.[4] However, the optimal ratio is dependent on the specific protein and the desired degree of labeling (DOL). It is highly recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal conditions for your experiment.

Q3: What are the recommended protein and dye concentrations for the labeling reaction?

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended. Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL. The Cy7 SE (nosulfo) dye should first be dissolved in anhydrous DMSO or DMF to create a stock solution, typically at a concentration of 10 mM.

Q4: What are the ideal buffer conditions for the labeling reaction?

The labeling reaction is pH-dependent and should be performed in an amine-free buffer at a pH of 8.0-9.0, with an optimal pH of 8.3-8.5. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the Cy7 NHS ester. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. If your protein is in a buffer containing amines, it is crucial to perform a buffer exchange prior to labeling.

Q5: How do I calculate the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. The formula for calculating DOL is:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max: Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of Cy7 at its absorbance maximum.

  • CF: Correction factor (A_280 of the free dye / A_max of the free dye).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0.Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate.
Presence of Primary Amines: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the dye.Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate buffer.
Low Protein Concentration: The protein concentration is below the recommended 2 mg/mL.Concentrate the protein to 2-10 mg/mL.
Hydrolyzed Dye: The Cy7 SE (nosulfo) has been hydrolyzed by moisture.Prepare the dye stock solution fresh in anhydrous DMSO or DMF and use it immediately. Store unused dye desiccated at < -15°C.
High Background/ Non-specific Staining Excess Unreacted Dye: Free dye was not sufficiently removed after the labeling reaction.Purify the conjugate using gel filtration (e.g., Sephadex G-25) or dialysis to remove unconjugated dye.
Insufficient Quenching: The quenching step was not effective in deactivating all unreacted dye.Increase the concentration of the quenching reagent (e.g., Tris or glycine) or the incubation time.
Protein Aggregation: The addition of the organic solvent for the dye caused the protein to aggregate.Add the dye solution slowly to the protein solution while gently vortexing to ensure rapid mixing and minimize local high concentrations of the organic solvent.
Unexpected Fluorescence Quenching High Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the dye molecules.Optimize the dye-to-protein molar ratio to achieve a lower DOL.
Dye Aggregation: The hydrophobic nature of non-sulfonated Cy7 can lead to aggregation and quenching.Ensure the dye is fully dissolved in the organic co-solvent before adding it to the reaction. Using the sulfonated version of the dye can also mitigate this issue.

Experimental Protocols

Key Experimental Parameters
ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)The reaction is pH-dependent; lower pH will result in protonation of the amino groups and reduced reactivity.
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired degree of labeling (DOL).
Reaction Time 1 - 3 hoursIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.
Detailed Protocol for Antibody Labeling with Cy7 SE (nosulfo)
  • Protein Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified by dialysis against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Dye Preparation:

    • Allow the vial of Cy7 SE (nosulfo) to warm to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO to the vial to make a 10 mM stock solution. Vortex to ensure the dye is completely dissolved. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM Cy7 SE stock solution for the desired molar ratio (e.g., 10:1 dye to antibody).

    • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle shaking or rotation.

  • Quenching Reaction:

    • To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.

    • Carefully load the reaction mixture onto the column.

    • Elute the conjugate with 1X PBS. The labeled antibody will elute first as a colored band, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm using a spectrophotometer.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQ section.

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein_Prep Protein Preparation (2-10 mg/mL, pH 8.5) Conjugation Conjugation (1-2h, RT, dark) Protein_Prep->Conjugation Dye_Prep Cy7 SE (nosulfo) Prep (10 mM in DMSO) Dye_Prep->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Storage Storage (4°C or -20°C) Characterization->Storage

Caption: Experimental workflow for protein conjugation with Cy7 SE (nosulfo).

troubleshooting_flowchart Start Low Labeling Efficiency? Check_pH Is pH 8.0-9.0? Start->Check_pH Yes Success Labeling Optimized Start->Success No Check_Amines Amine-free buffer? Check_pH->Check_Amines Yes Adjust_pH Adjust pH to 8.5 Check_pH->Adjust_pH No Check_Concentration Protein > 2 mg/mL? Check_Amines->Check_Concentration Yes Buffer_Exchange Buffer Exchange to PBS Check_Amines->Buffer_Exchange No Check_Dye Fresh Dye Solution? Check_Concentration->Check_Dye Yes Concentrate_Protein Concentrate Protein Check_Concentration->Concentrate_Protein No Prepare_Fresh_Dye Prepare Fresh Dye Check_Dye->Prepare_Fresh_Dye No Check_Dye->Success Yes Adjust_pH->Check_Amines Buffer_Exchange->Check_Concentration Concentrate_Protein->Check_Dye Prepare_Fresh_Dye->Success

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Removal of Unconjugated Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unconjugated Cy7 SE (nosulfo) from their samples after labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Cy7 SE from my labeled sample?

A1: The removal of unconjugated Cy7 SE is critical for accurate downstream applications and quantitative analysis.[1] Excess free dye can lead to high background fluorescence, non-specific signals, and inaccurate determination of the degree of labeling (DOL), which can compromise the reliability of your experimental results.[2]

Q2: What are the common methods for removing unconjugated Cy7 SE?

A2: The most common and effective methods for purifying labeled proteins and oligonucleotides from free dyes are size-exclusion chromatography (SEC), dialysis, and ethanol (B145695) precipitation.[1][3] The choice of method depends on the nature of your sample (protein or oligonucleotide), sample volume, and the required level of purity.

Q3: How do I choose the best purification method for my sample?

A3:

  • Size-Exclusion Chromatography (SEC): Ideal for a rapid and efficient separation of labeled proteins and larger oligonucleotides from smaller, unconjugated dye molecules. It is a preferred method for achieving high purity.[4]

  • Dialysis: A simple and effective method for removing small molecules like unconjugated dyes from larger protein samples. It is particularly suitable for larger sample volumes but is a time-consuming process.

  • Ethanol Precipitation: Primarily used for the purification of labeled oligonucleotides (>18 nucleotides). It is a cost-effective method but may be less efficient at removing all traces of free dye compared to chromatographic methods.

Q4: How can I determine if all the unconjugated Cy7 has been removed?

A4: The purity of your labeled sample can be assessed using techniques like SDS-PAGE for proteins and HPLC for oligonucleotides. Spectrophotometric analysis can also be used to measure the absorbance of the purified conjugate at 280 nm (for the protein/oligonucleotide) and ~750 nm (for Cy7) to calculate the degree of labeling (DOL). A stable DOL after repeated purification steps suggests the removal of free dye.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of unconjugated Cy7 SE.

Issue 1: High Background Fluorescence Persists After Purification
Possible Cause Recommended Solution
Incomplete removal of unconjugated dye. - Size-Exclusion Chromatography: Ensure the column is adequately equilibrated and the sample volume does not exceed the column's capacity (typically 2-5% of the total column volume for high resolution). Collect fractions and analyze them to ensure separation of the labeled product from the free dye. The labeled molecule will elute first. - Dialysis: Increase the number of buffer changes (at least 3-4 changes are recommended) and the duration of dialysis. Use a large volume of dialysis buffer (at least 500-1000 times the sample volume). - Ethanol Precipitation (for oligonucleotides): Perform a second precipitation step to improve the removal of residual free dye.
Non-specific binding of the Cy7 dye to the biomolecule. Cy7 is a hydrophobic molecule, which can lead to non-specific binding with proteins. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash and elution buffers during chromatography to minimize these interactions.
Aggregation of the labeled protein. The hydrophobicity of Cy7 can sometimes induce aggregation of the labeled protein, trapping free dye within the aggregates. Analyze the sample for aggregates using size-exclusion chromatography. If aggregation is present, you may need to optimize the labeling conditions (e.g., lower the dye-to-protein ratio) or the purification buffer (e.g., adjust pH or ionic strength).
Issue 2: Low Recovery of the Labeled Product
Possible Cause Recommended Solution
Precipitation of the protein during purification. Some proteins may be prone to precipitation, especially after modification with a hydrophobic dye like Cy7. Ensure your purification buffers are optimized for the stability of your specific protein (pH, ionic strength). Performing purification steps at 4°C can sometimes help.
Adsorption of the sample to the purification matrix or dialysis membrane. - Size-Exclusion Chromatography: Pre-treat the column by running a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. - Dialysis: Use a dialysis membrane made of a material with low protein binding properties.
Loss of small oligonucleotides during ethanol precipitation. Ethanol precipitation is less efficient for oligonucleotides shorter than 18 nucleotides. For smaller oligos, consider using size-exclusion chromatography or another purification method.
Sample dilution during purification. - Dialysis: While some sample dilution is unavoidable, you can minimize it by using a dialysis device with a minimal volume-to-surface area ratio. - Size-Exclusion Chromatography: The eluted sample will be diluted. If necessary, concentrate the purified sample using centrifugal filter units.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Protein Purification

This protocol is designed for the purification of proteins labeled with Cy7 SE.

Workflow for Size-Exclusion Chromatography:

SEC_Workflow cluster_prep Preparation cluster_proc Process cluster_collect Collection & Analysis Equilibrate Equilibrate SEC Column (e.g., G-25) with PBS Load Load Reaction Mixture onto the Column Equilibrate->Load Ready Elute Elute with PBS Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Spectrophotometry, SDS-PAGE) Collect->Analyze

Caption: Workflow for removing unconjugated Cy7 via SEC.

Methodology:

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS), pH 7.4. The column should be equilibrated with at least 3-5 column volumes of the buffer.

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the equilibrated column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.

  • Elution: Begin elution with PBS. The larger, Cy7-labeled protein will travel faster through the column and elute first as a colored band. The smaller, unconjugated Cy7 dye will be retained by the porous beads and elute later.

  • Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band to elute is the purified, labeled protein.

  • Analysis: Analyze the collected fractions using a spectrophotometer to measure absorbance at 280 nm (protein) and ~750 nm (Cy7). Further analysis by SDS-PAGE can confirm the purity of the labeled protein.

Protocol 2: Dialysis for Protein Purification

This protocol is suitable for removing unconjugated Cy7 SE from larger volumes of protein samples.

Workflow for Dialysis:

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis Prepare_Membrane Prepare Dialysis Membrane (e.g., 10-14 kDa MWCO) Load_Sample Load Sample into Dialysis Tubing/Cassette Prepare_Membrane->Load_Sample Dialyze_1 Dialyze against PBS (4°C with stirring) Load_Sample->Dialyze_1 Change_Buffer_1 Change Buffer (1st) Dialyze_1->Change_Buffer_1 Dialyze_2 Continue Dialysis Change_Buffer_1->Dialyze_2 Change_Buffer_2 Change Buffer (2nd) Dialyze_2->Change_Buffer_2 Dialyze_3 Final Dialysis Change_Buffer_2->Dialyze_3 Recover Recover Purified Sample Dialyze_3->Recover Analyze Analyze Sample (Spectrophotometry) Recover->Analyze

Caption: Workflow for removing unconjugated Cy7 via dialysis.

Methodology:

  • Prepare Dialysis Membrane: Select a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10-14 kDa for IgG antibodies). Hydrate the membrane according to the manufacturer's instructions.

  • Load Sample: Transfer the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) PBS (at least 500-1000 times the sample volume). Stir the buffer gently on a magnetic stir plate.

  • Buffer Changes: Dialyze for at least 2 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. A total of 3-4 buffer changes is recommended for efficient removal of the unconjugated dye.

  • Sample Recovery: After the final dialysis period, carefully remove the purified sample from the dialysis tubing/cassette.

  • Analysis: Determine the concentration and DOL of the purified protein using spectrophotometry.

Protocol 3: Ethanol Precipitation for Oligonucleotide Purification

This protocol is effective for purifying Cy7-labeled oligonucleotides that are 18 nucleotides or longer.

Workflow for Ethanol Precipitation:

Precipitation_Workflow cluster_precip Precipitation cluster_pellet Pelleting & Washing cluster_final Final Steps Add_Salt Add 3M Sodium Acetate (B1210297) (to 0.3M final) Add_Ethanol Add Cold 100% Ethanol (2.5-3 volumes) Add_Salt->Add_Ethanol Incubate Incubate at -20°C or lower Add_Ethanol->Incubate Centrifuge_1 Centrifuge to Pellet the Oligonucleotide Incubate->Centrifuge_1 Wash Wash Pellet with Cold 70% Ethanol Centrifuge_1->Wash Centrifuge_2 Centrifuge Again Wash->Centrifuge_2 Dry Air-Dry the Pellet Centrifuge_2->Dry Resuspend Resuspend in Buffer Dry->Resuspend

Caption: Workflow for purifying Cy7-labeled oligos.

Methodology:

  • Add Salt: To your labeled oligonucleotide solution, add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.

  • Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube.

  • Incubate: Incubate the mixture at -20°C for at least 1 hour or at -70°C for 30 minutes to precipitate the oligonucleotide.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet the oligonucleotide.

  • Wash Pellet: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol to remove residual salt and unincorporated dye.

  • Centrifuge Again: Centrifuge for another 10-15 minutes at 4°C.

  • Dry Pellet: Carefully remove the supernatant and air-dry the pellet to remove any remaining ethanol. Do not over-dry the pellet.

  • Resuspend: Resuspend the purified Cy7-labeled oligonucleotide in an appropriate RNase-free buffer.

Quantitative Data Summary

While specific removal efficiency percentages for Cy7 SE (nosulfo) are not widely published and can vary based on experimental conditions, the following table provides a general comparison of the expected efficiency for each method.

Purification Method Typical Removal Efficiency of Unconjugated Dye Typical Recovery of Labeled Product Time Requirement
Size-Exclusion Chromatography >95%>90%< 1 hour
Dialysis >99% (with sufficient buffer changes)>90%8 hours to overnight
Ethanol Precipitation 90-95%70-90%2-3 hours (plus incubation)

Note: These values are estimates and can be influenced by factors such as the specific biomolecule, the initial concentration of free dye, and the precise execution of the protocol. It is always recommended to empirically determine the purity of your final product.

References

Technical Support Center: Troubleshooting Unexpected Fluorescence Background with Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving issues related to unexpected fluorescence background when using non-sulfonated Cy7 succinimidyl ester (SE).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Cy7 SE?

High background fluorescence with Cy7 SE can originate from several factors throughout the experimental workflow, from labeling to imaging. The main causes can be categorized as:

  • Issues related to the labeling reaction: This includes the presence of unconjugated (free) dye, over-labeling of the antibody or protein, and suboptimal reaction conditions.

  • Sample-intrinsic properties: Autofluorescence from cells and tissues is a common contributor to background signals in the far-red spectrum.[1]

  • Suboptimal staining protocol: Inadequate blocking, insufficient washing, or inappropriate antibody concentrations can lead to non-specific binding.[2][3][4]

  • Reagent and buffer components: The presence of primary amines (e.g., Tris buffer) or certain preservatives in the antibody solution can compete with the labeling reaction, reducing efficiency.[5]

Q2: How does unconjugated Cy7 SE contribute to background and how can it be removed?

Unconjugated Cy7 SE can bind non-specifically to cellular components or the sample substrate, leading to a significant increase in background fluorescence. It is crucial to remove any free dye after the conjugation reaction. The most effective method for this is size-exclusion chromatography (e.g., using a Sephadex G-25 column), which separates the larger labeled antibody from the smaller, unconjugated dye molecules.

Q3: What is autofluorescence and why is it a problem in the Cy7 channel?

Autofluorescence is the natural emission of light by biological materials when excited by light. While the Cy7 channel is in the far-red region, which generally has less autofluorescence than shorter wavelengths, certain endogenous molecules can still contribute to background fluorescence. Common sources of autofluorescence in the Cy7 channel include:

  • Endogenous Fluorophores: Molecules like lipofuscin, collagen, and elastin, which are naturally present in tissues, can fluoresce in the far-red region. Red blood cells can also be a source of autofluorescence.

  • Fixation Methods: Aldehyde fixatives such as formalin and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.

Q4: Can over-labeling my protein with Cy7 SE cause high background?

Yes, over-labeling can paradoxically lead to issues that manifest as high background or altered signal. Attaching too many hydrophobic Cy7 molecules can cause the protein to precipitate or aggregate, leading to non-specific binding and what appears as background signal. It can also lead to dye-dye quenching, which reduces the specific fluorescence signal, making the background appear more prominent.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of unexpected background fluorescence.

Guide 1: Issues Related to the Conjugation Reaction

If you suspect the high background originates from the labeling process, follow these troubleshooting steps.

Problem: High background fluorescence observed in all samples, including negative controls.

Potential Causes & Solutions:

Potential Cause Recommended Action Supporting Evidence/Rationale
Presence of Unconjugated Dye Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25).Free dye binds non-specifically, increasing overall background.
Over-labeling of Protein Optimize the dye-to-protein molar ratio. Perform a titration to find the optimal ratio that maintains protein solubility and function.Excessive labeling can lead to protein aggregation and precipitation.
Suboptimal Reaction pH Ensure the reaction pH is between 8.0 and 9.0 for efficient conjugation to primary amines.The reaction between the NHS ester of Cy7 and primary amines is highly pH-dependent.
Interfering Buffer Components Dialyze the antibody or protein into an amine-free buffer (e.g., PBS) at pH 8.0-9.0 before labeling. Avoid buffers containing Tris or glycine.Primary amines in buffers compete with the protein for reaction with the Cy7 SE.
Hydrolyzed Dye Prepare fresh dye stock solution in anhydrous DMSO. Store dye protected from moisture and light at -20°C.Cy7 SE is susceptible to hydrolysis, which renders it non-reactive with the protein but can still contribute to background.
Guide 2: Sample-Related Autofluorescence

If your unstained control samples exhibit high background in the Cy7 channel, autofluorescence is the likely culprit.

Problem: High fluorescence signal in unstained control cells or tissues.

Potential Causes & Solutions:

Potential Cause Recommended Action Supporting Evidence/Rationale
Endogenous Fluorophores (e.g., Lipofuscin) Treat tissues with a chemical quenching agent like Sudan Black B.Sudan Black B is effective in reducing autofluorescence from lipofuscin.
Aldehyde Fixative-Induced Autofluorescence Treat samples with sodium borohydride (B1222165) after fixation.Sodium borohydride reduces aldehyde-induced fluorescent products.
General Autofluorescence Utilize spectral unmixing techniques during image acquisition and analysis if your imaging system supports it.Spectral unmixing can computationally separate the specific Cy7 signal from the broad autofluorescence spectrum.
Red Blood Cell Autofluorescence If working with tissue sections, ensure thorough perfusion to remove red blood cells.The heme group in red blood cells can cause autofluorescence.

Experimental Protocols

Protocol 1: Standard Cy7 SE (nosulfo) Protein Labeling

This protocol outlines a general procedure for conjugating Cy7 SE to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Cy7 SE (nosulfo)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

    • Adjust the protein solution pH to 8.5 ± 0.5 using 1 M sodium bicarbonate.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Cy7 SE in anhydrous DMSO. Mix well. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of Cy7 SE stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is often recommended).

    • Slowly add the calculated volume of Cy7 SE stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.

  • Purification:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored fraction will be the labeled protein. The second, slower-migrating colored fraction will be the unconjugated dye.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7 (around 750 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Cy7.

Protocol 2: Sodium Borohydride Treatment for Reducing Autofluorescence

This protocol is for reducing autofluorescence induced by aldehyde fixation.

Materials:

  • Fixed tissue sections or cells on slides

  • Sodium Borohydride

  • PBS, ice-cold

Procedure:

  • Deparaffinize and rehydrate tissue sections if applicable.

  • Prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS immediately before use. The solution will fizz.

  • Incubate the sections in the freshly prepared sodium borohydride solution. For paraffin-embedded sections, three incubations of 10 minutes each are recommended.

  • Wash the sections thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence staining protocol.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_autofluorescence Autofluorescence Pathway cluster_conjugation Conjugation & Staining Pathway cluster_end Resolution start High Background with Cy7 SE unstained_control Check Unstained Control start->unstained_control autofluorescence_high High Background in Unstained Control? unstained_control->autofluorescence_high autofluorescence_yes Yes autofluorescence_high->autofluorescence_yes Yes autofluorescence_no No autofluorescence_high->autofluorescence_no No mitigate_autofluorescence Mitigate Autofluorescence (e.g., Sodium Borohydride, Sudan Black B) autofluorescence_yes->mitigate_autofluorescence check_conjugation Review Conjugation & Staining Protocol autofluorescence_no->check_conjugation resolved Background Reduced mitigate_autofluorescence->resolved conjugation_issues Potential Issues: - Unconjugated Dye - Over-labeling - Poor Staining Protocol check_conjugation->conjugation_issues optimize_protocol Optimize Protocol: - Purify Conjugate - Titrate Antibody - Optimize Washing/Blocking conjugation_issues->optimize_protocol optimize_protocol->resolved

Caption: Troubleshooting workflow for high Cy7 SE background.

Conjugation_Process cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_products Products protein Protein (e.g., Antibody) in Amine-Free Buffer (pH 8-9) reaction Incubate 1 hr at RT (Protected from Light) protein->reaction cy7 Cy7 SE (nosulfo) in Anhydrous DMSO cy7->reaction purification Size-Exclusion Chromatography reaction->purification labeled_protein Purified Cy7-Labeled Protein purification->labeled_protein free_dye Unconjugated Cy7 Dye (Discarded) purification->free_dye

Caption: Workflow for Cy7 SE protein conjugation and purification.

References

Validation & Comparative

Cy7 SE (nosulfo) vs sulfo-Cy7 SE for antibody labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing Cy7 SE (nosulfo) and sulfo-Cy7 SE for antibody labeling. This guide provides an objective analysis of the performance of each dye, supported by experimental data and detailed protocols.

Introduction

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling antibodies and other biomolecules for applications such as in vivo imaging, flow cytometry, and immunofluorescence. The succinimidyl ester (SE) form of Cy7 readily reacts with primary amines on proteins to form stable covalent bonds. This guide compares two common forms of Cy7 SE: the non-sulfonated (nosulfo) and the sulfonated (sulfo) versions. The primary distinction lies in the presence of sulfonic acid groups in sulfo-Cy7, which significantly impacts its properties and utility in antibody labeling protocols.

Chemical Properties and Structure

The addition of sulfonate groups to the cyanine dye structure is the key chemical difference between sulfo-Cy7 SE and Cy7 SE (nosulfo). This modification does not alter the core chromophore responsible for fluorescence but has a profound effect on the molecule's solubility.

  • Cy7 SE (nosulfo): This form is hydrophobic and has low water solubility.[] Consequently, it typically requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous antibody solution for labeling.[]

  • sulfo-Cy7 SE: The presence of one or more sulfonate groups renders this molecule highly water-soluble.[][2][3] This allows for direct dissolution in aqueous buffers, simplifying the labeling procedure and avoiding the use of organic solvents that could potentially be detrimental to sensitive antibodies.

cluster_nosulfo Cy7 SE (nosulfo) cluster_sulfo sulfo-Cy7 SE nosulfo_img nosulfo_img nosulfo_caption Hydrophobic core, requires organic solvent sulfo_img sulfo_img sulfo_caption Sulfonate groups (SO3-) impart water solubility nosulfo_structure nosulfo_structure sulfo_structure sulfo_structure

Figure 1: Chemical structures of Cy7 SE (nosulfo) and sulfo-Cy7 SE.

Spectral Properties

The addition of sulfonate groups has a negligible effect on the spectral properties of the Cy7 dye. Both nosulfo- and sulfo-Cy7 exhibit similar excitation and emission maxima, making them interchangeable in terms of filter sets and instrumentation.

PropertyCy7 SE (nosulfo)sulfo-Cy7 SE
Excitation Maximum (nm) ~750~750
Emission Maximum (nm) ~773~773
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~240,600
Stokes Shift (nm) ~23~23

Performance in Antibody Labeling

The choice between nosulfo- and sulfo-Cy7 SE can significantly impact the labeling process and the performance of the resulting antibody conjugate.

FeatureCy7 SE (nosulfo)sulfo-Cy7 SE
Solubility Low water solubility, requires organic co-solvents (DMSO, DMF).High water solubility, can be dissolved directly in aqueous buffers.
Labeling Protocol Requires the addition of an organic solvent to the reaction mixture.Simpler protocol, avoids organic solvents which can be harsh on sensitive antibodies.
Antibody Stability The use of organic solvents may negatively impact the stability and activity of some antibodies.Preferred for labeling antibodies that are sensitive to organic solvents.
Aggregation The hydrophobic nature of the dye can lead to aggregation of the labeled antibody, especially at high degrees of labeling.Reduced risk of aggregation due to the hydrophilic nature of the dye, leading to more stable conjugates.
Quantum Yield & Photostability StandardSome sources suggest improved quantum yield and photostability compared to the non-sulfonated form.

Experimental Protocol: Antibody Labeling with Cy7 SE

This protocol provides a general guideline for labeling 1 mg of an IgG antibody. The molar ratio of dye to antibody may need to be optimized for different antibodies and desired degrees of labeling (DOL).

Materials:

  • 1 mg of purified antibody (in an amine-free buffer like PBS)

  • Cy7 SE or sulfo-Cy7 SE

  • Anhydrous DMSO or DMF (for nosulfo-Cy7 SE)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

G cluster_prep cluster_reaction cluster_purification cluster_analysis antibody_prep 1. Prepare Antibody - Adjust concentration to 2-10 mg/mL in PBS. - Add 1/10th volume of 1 M NaHCO3 (pH 8.5). dye_prep 2. Prepare Dye Solution - Nosulfo: Dissolve in DMSO/DMF to 10 mM. - Sulfo: Dissolve in aqueous buffer or DMSO. reaction 3. Mix Antibody and Dye - Add calculated volume of dye solution to antibody. - Incubate for 1 hour at room temperature, protected from light. dye_prep->reaction purification 4. Purify Conjugate - Load reaction mixture onto a desalting column. - Elute with PBS. reaction->purification collection 5. Collect Labeled Antibody - The first colored band is the labeled antibody. purification->collection analysis 6. Determine Degree of Labeling (DOL) - Measure absorbance at 280 nm and ~750 nm. collection->analysis

Figure 2: Workflow for antibody labeling with Cy7 SE.

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into 1X PBS at a concentration of 2-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris or glycine), it must be removed by dialysis against PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.

  • Dye Preparation:

    • Allow the vial of Cy7 SE to warm to room temperature.

    • For Cy7 SE (nosulfo): Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • For sulfo-Cy7 SE: The dye can be dissolved in an aqueous buffer like PBS or in DMSO.

    • The dye solution should be used immediately as it is susceptible to hydrolysis.

  • Labeling Reaction:

    • Calculate the required volume of dye solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of dye to antibody.

    • While gently vortexing, add the dye solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting or size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute is the Cy7-labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).

    • The following formulas can be used:

      • Molar concentration of Antibody = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

      • Molar concentration of Dye = A₇₅₀ / ε_dye

      • DOL = Molar concentration of Dye / Molar concentration of Antibody

    • Where:

      • A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and ~750 nm, respectively.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.04-0.05 for Cy7).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (~250,000 M⁻¹cm⁻¹).

Conclusion and Recommendations

The choice between Cy7 SE (nosulfo) and sulfo-Cy7 SE for antibody labeling depends on the specific requirements of the experiment and the properties of the antibody being labeled.

start Choice of Cy7 SE for Antibody Labeling is_sensitive Is the antibody sensitive to organic solvents? start->is_sensitive use_sulfo Use sulfo-Cy7 SE is_sensitive->use_sulfo Yes use_either Either dye can be used is_sensitive->use_either No high_dol Is a high degree of labeling required? use_either->high_dol use_sulfo_agg Use sulfo-Cy7 SE to minimize aggregation high_dol->use_sulfo_agg Yes use_nosulfo Cy7 SE (nosulfo) is a viable option high_dol->use_nosulfo No

Figure 3: Decision guide for selecting between nosulfo- and sulfo-Cy7 SE.

  • For sensitive antibodies or to simplify the labeling protocol, sulfo-Cy7 SE is the recommended choice. Its high water solubility eliminates the need for organic co-solvents, reducing the risk of antibody denaturation.

  • To minimize aggregation and maintain the stability of the final conjugate, especially at higher degrees of labeling, sulfo-Cy7 SE is superior.

  • If the antibody is robust and can tolerate small amounts of organic solvent, Cy7 SE (nosulfo) is a cost-effective alternative.

Ultimately, for critical applications, it is advisable to test both forms of the dye to determine which provides the optimal conjugate for a specific antibody and downstream application.

References

A Head-to-Head Comparison: Cy7 SE (nosulfo) vs. Alexa Fluor 750 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores, the choice between Cy7 SE (nosulfo) and Alexa Fluor 750 is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of these two widely used dyes, offering insights into their performance characteristics to inform selection for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.

This comparison delves into the key photophysical and performance attributes of Cy7 SE (nosulfo) and Alexa Fluor 750, presenting a comprehensive overview to guide your research. While both dyes are spectrally similar and operate in the advantageous near-infrared window which minimizes tissue autofluorescence, their performance can differ substantially in terms of brightness, photostability, and signal linearity.[1][2]

At a Glance: Key Performance Indicators

FeatureCy7 SE (nosulfo)Alexa Fluor 750Advantage
Photostability Susceptible to photobleaching, leading to signal decay under repeated excitation.[2][3]Significantly more resistant to photobleaching, providing more stable signals over time.[2]Alexa Fluor 750
Fluorescence Quenching Prone to self-quenching at high degrees of labeling due to dye aggregation, which can lead to a non-linear signal response.Exhibits significantly less self-quenching, resulting in brighter and more linear signals, especially at high conjugation densities.Alexa Fluor 750
Brightness (Theoretical) Higher quantum yield contributes to a greater theoretical brightness.Lower quantum yield results in a lower theoretical brightness.Cy7 SE (nosulfo)
Water Solubility Good water solubility.Water soluble and pH-insensitive from pH 4 to pH 10.Alexa Fluor 750

Deep Dive: Photophysical Properties

The fundamental performance of a fluorophore is dictated by its photophysical properties. Here's a quantitative look at how Cy7 SE (nosulfo) and Alexa Fluor 750 compare. Note that the exact values can vary slightly depending on the solvent and conjugation state.

PropertyCy7 SE (nosulfo)Alexa Fluor 750
Maximum Excitation (λex) ~750 nm~753 nm
Maximum Emission (λem) ~773 nm~782 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000~290,000
Quantum Yield (Φ) ~0.30~0.12
Relative Brightness (ε x Φ) ~75,000~34,800

From a purely photophysical standpoint, Cy7 exhibits a significantly higher quantum yield, leading to a greater theoretical brightness compared to Alexa Fluor 750. However, the practical performance in biological applications is a more complex interplay of factors, including photostability and quenching, where Alexa Fluor 750 often demonstrates advantages.

Experimental Workflows and Protocols

Achieving optimal and reproducible results hinges on well-defined experimental protocols. Below are generalized workflows for antibody conjugation and a typical immunofluorescence staining experiment.

Antibody Conjugation Workflow

A crucial step for many applications is the covalent labeling of antibodies with the fluorescent dyes. The following diagram outlines a typical workflow for conjugating NHS-ester activated dyes to an antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Antibody_Prep Prepare Antibody (2-10 mg/mL in amine-free buffer) Adjust_pH Adjust Antibody Solution pH to 8.3-8.5 Antibody_Prep->Adjust_pH Dye_Prep Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) Add_Dye Add Dye to Antibody Solution Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1 hour at room temperature, protected from light Add_Dye->Incubate Purify Purify Conjugate (e.g., size exclusion chromatography) Incubate->Purify Characterize Characterize Conjugate (determine degree of labeling) Purify->Characterize

A typical workflow for conjugating NHS-ester dyes to antibodies.
Quantitative Immunofluorescence Staining Workflow

This diagram illustrates a generalized workflow for a quantitative immunofluorescence experiment, a common application for fluorescently labeled antibodies.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging and Analysis Cell_Seeding Seed and Culture Cells Fixation Fix Cells (e.g., with 4% paraformaldehyde) Cell_Seeding->Fixation Permeabilization Permeabilize Cells (e.g., with 0.1% Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mount Coverslip Wash2->Mounting Image_Acquisition Acquire Images (fluorescence microscope) Mounting->Image_Acquisition Data_Analysis Analyze Data (quantify fluorescence intensity) Image_Acquisition->Data_Analysis

A generalized workflow for quantitative immunofluorescence staining.
Detailed Experimental Protocols

Antibody Labeling with NHS Ester Dyes

This protocol is a general guideline for labeling antibodies with Cy7 SE or Alexa Fluor 750 NHS Ester. The optimal dye-to-protein ratio should be determined empirically for each specific antibody.

  • Protein Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

    • Adjust the pH of the antibody solution to 8.3-8.5 using a suitable buffer, such as 1 M sodium bicarbonate.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of the NHS ester dye in high-quality anhydrous dimethylsulfoxide (DMSO).

  • Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point for optimization is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Conclusion

The choice between Cy7 SE (nosulfo) and Alexa Fluor 750 is application-dependent. While Cy7 SE (nosulfo) offers a higher theoretical brightness based on its quantum yield, Alexa Fluor 750 demonstrates superior performance in many practical applications due to its enhanced photostability and reduced self-quenching. For quantitative studies requiring high reproducibility and stable signal output over time, Alexa Fluor 750 is often the preferred choice. Researchers should carefully consider the specific demands of their experiments, including the required brightness, the duration of imaging, and the degree of labeling, to make an informed decision.

References

A Head-to-Head Battle in the Near-Infrared: Cy7 SE (nosulfo) vs. Cy7.5 SE for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo fluorescence imaging, the choice of the right near-infrared (NIR) fluorophore is paramount for achieving high-quality, reproducible data. Among the plethora of available dyes, Cyanine7 (Cy7) and Cyanine7.5 (Cy7.5) have emerged as popular choices due to their emission spectra residing in the NIR window, a region where tissue autofluorescence is minimized and light penetration is maximized. This guide provides an objective, data-driven comparison of the non-sulfonated succinimidyl ester (SE) forms of Cy7 and Cy7.5 to aid in the selection of the optimal probe for your in vivo imaging needs.

This comparison delves into their spectral properties, discusses key performance considerations for in vivo applications, and provides detailed experimental protocols for conjugation and imaging.

At a Glance: Key Differences

FeatureCy7 SE (nosulfo)Cy7.5 SE
Excitation Max (λex) ~750 nm~788 nm
Emission Max (λem) ~773 nm~808 nm
Spectral Range NIR-IDeeper NIR-I
In Vivo Performance Good for deep tissue imagingPotentially better signal-to-noise due to longer wavelengths
Solubility (nosulfo) Low in aqueous solutionsLow in aqueous solutions

Deeper Dive: A Comparative Analysis

The primary distinction between Cy7 and Cy7.5 lies in their spectral characteristics. Cy7.5 exhibits a notable red-shift in both its excitation and emission maxima compared to Cy7. This shift further into the NIR-I window (700-900 nm) is theoretically advantageous for in vivo imaging. The longer wavelengths of light are less susceptible to scattering and absorption by biological tissues, which can translate to deeper tissue penetration and a higher signal-to-noise ratio.

While direct head-to-head in vivo comparative studies are limited, a study comparing Cy3, Cy5, Cy5.5, and Cy7 for tumor imaging found that Cy7 was superior for visualizing larger and deeper tumors[1]. This suggests that longer wavelength cyanine (B1664457) dyes offer a distinct advantage for deep-tissue imaging. Given that Cy7.5 operates at even longer wavelengths, it is plausible that it could offer enhanced performance in similar applications.

One of the key considerations for the "nosulfo" (non-sulfonated) versions of these dyes is their low solubility in aqueous buffers. This necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the dye before conjugation to biomolecules. This can be a critical factor when working with proteins or other molecules that are sensitive to organic solvents.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Cy7 SE (nosulfo) and Cy7.5 SE. It is important to note that quantum yield and photostability can be influenced by the local environment and conjugation to a biomolecule.

PropertyCy7 SE (nosulfo)Cy7.5 SE
Excitation Maximum (λex) ~750 nm~788 nm
Emission Maximum (λem) ~773 nm~808 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~223,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ModeratePotentially higher than Cy7
Photostability ModerateGenerally considered to have good photostability

Experimental Protocols

Antibody Conjugation with Cy7/Cy7.5 SE (nosulfo)

This protocol outlines the general steps for labeling an antibody with a non-sulfonated Cy7 or Cy7.5 NHS ester.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7 SE (nosulfo) or Cy7.5 SE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the Cy7 or Cy7.5 SE in a small volume of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody typically ranges from 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~750 nm for Cy7 or ~788 nm for Cy7.5).

In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse

This protocol provides a general workflow for in vivo fluorescence imaging using a Cy7 or Cy7.5-labeled antibody.

Materials:

  • Cy7 or Cy7.5-labeled antibody

  • Tumor-bearing animal model

  • In vivo imaging system with appropriate NIR lasers and emission filters

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS

Methodology:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. It is recommended to feed the mice a low-fluorescence diet for at least a week prior to imaging to reduce autofluorescence.

  • Pre-injection Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.

  • Injection: Administer the labeled antibody intravenously (e.g., via tail vein injection). The optimal dose should be determined empirically for each probe.

  • Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

  • Image Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., tumor, muscle, liver) over time to assess biodistribution and tumor targeting.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

cluster_conjugation Antibody Conjugation Workflow Prepare Antibody Prepare Antibody Prepare Dye Prepare Dye Prepare Antibody->Prepare Dye Conjugation Reaction Conjugation Reaction Prepare Dye->Conjugation Reaction Incubation Incubation Conjugation Reaction->Incubation Purification Purification Incubation->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for conjugating an antibody with Cy7/Cy7.5 SE.

cluster_imaging In Vivo Imaging Workflow Animal Preparation Animal Preparation Pre-injection Imaging Pre-injection Imaging Animal Preparation->Pre-injection Imaging Probe Injection Probe Injection Pre-injection Imaging->Probe Injection Post-injection Imaging Post-injection Imaging Probe Injection->Post-injection Imaging Image Analysis Image Analysis Post-injection Imaging->Image Analysis

Caption: General workflow for in vivo fluorescence imaging.

Conclusion

Both Cy7 SE (nosulfo) and Cy7.5 SE are valuable tools for in vivo fluorescence imaging. The choice between them will largely depend on the specific requirements of the study. Cy7.5's red-shifted spectral properties may offer an advantage for deeper tissue imaging and achieving a higher signal-to-noise ratio. However, the practical performance will also be influenced by factors such as the specific biomolecule being labeled, the animal model, and the imaging instrumentation. For applications involving molecules sensitive to organic solvents, the use of sulfonated versions of these dyes should be considered. Ultimately, empirical testing is recommended to determine the optimal dye for a particular in vivo imaging application.

References

Navigating the Near-Infrared: A Comparative Guide to Non-Sulfonated Cy7 SE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. In the realm of near-infrared (NIR) imaging, cyanine (B1664457) dyes, particularly Cy7, are indispensable tools. This guide provides an objective comparison of non-sulfonated Cy7 succinimidyl ester (SE) with its sulfonated counterparts, offering insights into applications where its unique properties present a distinct advantage. We will delve into experimental data and provide detailed protocols to inform your selection process.

The fundamental difference between non-sulfonated and sulfonated Cy7 SE lies in their solubility. The absence of sulfonate groups renders non-sulfonated Cy7 SE hydrophobic, necessitating the use of organic co-solvents for labeling reactions in aqueous environments.[1][2][3] In contrast, sulfonated Cy7 dyes are water-soluble, which simplifies labeling procedures for many biological applications.[1][2] While the enhanced water solubility of sulfonated versions is often highlighted, the hydrophobic nature of non-sulfonated Cy7 SE offers specific advantages in several key applications.

Key Advantages of Non-Sulfonated Cy7 SE

The hydrophobicity of non-sulfonated Cy7 SE is not a limitation but rather a feature that can be leveraged in specific experimental contexts.

  • Membrane and Lipophilic Environment Labeling: The non-polar nature of non-sulfonated Cy7 allows for its efficient partitioning into lipid bilayers. This makes it an excellent choice for staining cell membranes, lipid rafts, liposomes, and other lipid-based nanoparticles. Its integration into the hydrophobic core of these structures provides stable and robust labeling for tracking and imaging studies.

  • Labeling of Hydrophobic Biomolecules and Drug Conjugation: When working with hydrophobic peptides, proteins, or small molecule drugs that have poor solubility in aqueous buffers, non-sulfonated Cy7 SE is the preferred labeling reagent. The ability to perform conjugation reactions in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) ensures efficient labeling of these challenging molecules.

  • Modulation of In Vivo Biodistribution: The physicochemical properties of a fluorescent dye can significantly influence the pharmacokinetic profile of the labeled biomolecule. While highly sulfonated dyes can sometimes lead to rapid clearance or altered biodistribution, the increased hydrophobicity of non-sulfonated Cy7 can modify the in vivo fate of a conjugate. This can be advantageous in studies where specific organ uptake or altered clearance rates are desired, although it may also lead to increased accumulation in organs like the liver.

  • Cost-Effectiveness: In some instances, non-sulfonated cyanine dyes can be a more economical option compared to their sulfonated analogs, providing a practical advantage for large-scale studies or budget-conscious research.

Performance Comparison: Non-Sulfonated vs. Sulfonated Cy7

While spectral properties such as excitation and emission maxima are nearly identical between the two forms, other performance characteristics can differ. The following table summarizes the key performance differences based on available data and the principles of dye chemistry.

Performance MetricNon-Sulfonated Cy7 SESulfonated Cy7 SEJustification
Water Solubility LowHighThe absence of charged sulfonate groups in the non-sulfonated version results in hydrophobicity.
Labeling Reaction Solvent Requires organic co-solvent (e.g., DMSO, DMF)Typically performed in aqueous buffersNon-sulfonated Cy7 needs an organic solvent for initial dissolution before addition to an aqueous reaction mixture.
Aggregation in Aqueous Media Prone to aggregationLess prone to aggregationThe electrostatic repulsion between the sulfonate groups in the sulfonated version minimizes dye-dye stacking.
Fluorescence Quantum Yield Environment-dependent; can be high in non-polar environmentsGenerally stable in aqueous buffersThe quantum yield of hydrophobic dyes can be enhanced in the non-polar interior of lipid membranes due to reduced interaction with water.
Photostability Generally good, but can be slightly lower than sulfonated versionsGenerally slightly higherSulfonation can contribute to a more stable excited state, leading to a modest increase in photostability.
Background Signal in Imaging Potentially higherLowerThe higher water solubility and reduced aggregation of sulfonated dyes lead to lower non-specific binding and background fluorescence.

Experimental Protocols

Detailed methodologies for key applications of non-sulfonated Cy7 SE are provided below.

Protocol 1: Labeling of Antibodies with Non-Sulfonated Cy7 SE

This protocol describes the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on antibodies.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Non-sulfonated Cy7 SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. For optimal labeling, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3-8.5.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the non-sulfonated Cy7 SE in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7 SE stock solution. A molar ratio of dye to antibody of 10:1 to 20:1 is a good starting point.

    • While gently vortexing the antibody solution, slowly add the dye stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Protocol 2: Staining of Cell Membranes for Live-Cell Imaging

This protocol outlines the procedure for labeling the plasma membrane of live cells.

Materials:

  • Cells cultured on glass-bottom dishes

  • Non-sulfonated Cy7 SE

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Wash buffer (e.g., PBS or HBSS)

  • Fluorescence microscope with NIR imaging capabilities

Procedure:

  • Prepare Dye Staining Solution: Prepare a 1 mM stock solution of non-sulfonated Cy7 SE in DMSO. Dilute the stock solution in the live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Wash the cells once with the wash buffer.

    • Replace the wash buffer with the dye staining solution.

    • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells 2-3 times with a pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 3: Labeling of Liposomes

This protocol describes the incorporation of non-sulfonated Cy7 into pre-formed liposomes.

Materials:

  • Pre-formed liposomes in an appropriate buffer

  • Non-sulfonated Cy7 SE

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Prepare Dye Solution: Dissolve non-sulfonated Cy7 SE in DMSO to a concentration of 1 mg/mL.

  • Labeling:

    • Add the Cy7 SE solution to the liposome (B1194612) suspension. The final concentration of dye and liposomes should be optimized for the specific application. A typical starting point is a 1:100 molar ratio of dye to lipid.

    • Incubate the mixture for 1 hour at a temperature above the phase transition temperature of the lipids, with gentle mixing and protected from light.

  • Purification:

    • Separate the labeled liposomes from the free dye using a size-exclusion chromatography column.

    • Elute with an appropriate buffer and collect the fractions containing the labeled liposomes.

  • Characterization:

    • Characterize the labeled liposomes for size, zeta potential, and labeling efficiency.

Visualizing Workflows and Pathways

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody_Solution Antibody in Amine-Free Buffer Mixing Mix Antibody and Dye (pH 8.3-8.5) Antibody_Solution->Mixing Dye_Stock Non-Sulfonated Cy7 SE in DMSO Dye_Stock->Mixing Incubation Incubate 1-2h at RT (Protected from Light) Mixing->Incubation Purification Purify via Size-Exclusion Chromatography Incubation->Purification Characterization Characterize DOL (A280 & A750) Purification->Characterization

Membrane_Staining_Workflow Start Live Cells in Culture Wash_1 Wash Cells with Buffer Start->Wash_1 Prepare_Stain Prepare Staining Solution (Non-Sulfonated Cy7 SE in Medium) Incubate Incubate with Staining Solution (10-30 min at 37°C) Prepare_Stain->Incubate Wash_1->Prepare_Stain Wash_1->Incubate Wash_2 Wash to Remove Unbound Dye Incubate->Wash_2 Image Fluorescence Microscopy (NIR Channel) Wash_2->Image

Biodistribution_Pathway cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_clearance Clearance Injection IV Injection of Cy7-Labeled Molecule Blood Bloodstream Injection->Blood Target Target Tissue (e.g., Tumor) Blood->Target Targeting NonTarget Non-Target Organs (Liver, Spleen, etc.) Blood->NonTarget Non-Specific Uptake Kidneys Renal Clearance Blood->Kidneys Excretion Liver Hepatic Clearance NonTarget->Liver

References

Spectral Overlap of Cy7 SE (nosulfo) with Common Near-Infrared Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging and analysis, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. A critical consideration in multi-color applications is the degree of spectral overlap between different dyes, which can lead to signal bleed-through and compromised results. This guide provides an objective comparison of the spectral properties of Cy7 SE (nosulfo) with other commonly used NIR fluorophores, supported by quantitative data and a detailed experimental protocol for assessing spectral overlap.

Quantitative Comparison of Spectral Properties

The following table summarizes the key spectral characteristics of Cy7 SE (nosulfo) and three common alternative NIR fluorophores: Alexa Fluor 750, IRDye 800CW, and DyLight 800. Understanding these properties is the first step in designing multiplexing experiments and selecting the optimal dye combination for your specific instrumentation and application.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Stokes Shift (nm)
Cy7 SE (nosulfo) ~756~77923
Alexa Fluor 750 ~752[1]~776[1]24
IRDye 800CW ~775[2]~792[2]17
DyLight 800 ~771[3]~796[3]25

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor" in the context of FRET, though here we refer to it as the interfering fluorophore) overlaps with the excitation spectrum of another fluorophore, or when the emission spectra of two fluorophores overlap, leading to bleed-through of signal into a neighboring detection channel. This guide focuses on the latter, as it is a more common challenge in multiplexed fluorescence detection.

cluster_0 Spectral Overlap Concept Fluorophore1 Fluorophore 1 (e.g., Cy7) Overlap Spectral Overlap (Bleed-through) Fluorophore1->Overlap Emission Fluorophore2 Fluorophore 2 (e.g., Alexa Fluor 750) Fluorophore2->Overlap Emission Detection_Channel_1 Detection Channel 1 Overlap->Detection_Channel_1 Signal bleed-through Detection_Channel_2 Detection Channel 2 Overlap->Detection_Channel_2 Signal bleed-through

Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocol for Measuring Spectral Overlap

This protocol outlines a general procedure for quantifying the spectral overlap between two fluorophores using a fluorescence spectrophotometer or a microplate reader with spectral scanning capabilities.

Materials:

  • Fluorophore 1 (e.g., Cy7 SE (nosulfo)) stock solution

  • Fluorophore 2 (e.g., Alexa Fluor 750) stock solution

  • Appropriate solvent (e.g., DMSO, water, or buffer)

  • Fluorescence spectrophotometer or spectral scanning microplate reader

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare Working Solutions:

    • Prepare dilute working solutions of each fluorophore individually in the desired solvent. The concentration should be optimized to give a strong fluorescence signal without causing inner filter effects. A good starting point is a concentration that yields an absorbance of approximately 0.05 at the excitation maximum.

  • Measure Individual Emission Spectra:

    • For each fluorophore, measure its full emission spectrum.

    • Set the excitation wavelength to the known excitation maximum of the fluorophore.

    • Scan a range of emission wavelengths that covers the entire emission profile of the dye. For Cy7 and similar dyes, a scan from 700 nm to 900 nm is appropriate.

    • Record the fluorescence intensity at each emission wavelength.

  • Data Normalization:

    • To facilitate comparison, normalize the emission spectra of both fluorophores. A common method is to scale each spectrum so that its peak intensity is equal to 1.

  • Quantify Overlap:

    • The degree of spectral overlap can be quantified by calculating the area of intersection between the two normalized emission spectra. This can be done using numerical integration methods available in most spectroscopy software or data analysis packages.

cluster_1 Experimental Workflow for Measuring Spectral Overlap A Prepare individual fluorophore solutions B Measure emission spectrum of Fluorophore 1 A->B C Measure emission spectrum of Fluorophore 2 A->C D Normalize spectral data B->D C->D E Calculate area of overlap D->E

Workflow for the experimental determination of spectral overlap.

Conclusion

The selection of fluorophores for multiplexed near-infrared applications requires careful consideration of their spectral properties to minimize signal bleed-through. Cy7 SE (nosulfo) exhibits spectral characteristics that are similar to other commonly used NIR dyes such as Alexa Fluor 750. While this allows for some interchangeability, it also highlights the potential for significant spectral overlap when used in combination. For applications requiring the simultaneous use of multiple NIR fluorophores, it is essential to either choose dyes with more distinct emission spectra, such as IRDye 800CW, or to perform careful spectral unmixing analysis. The provided experimental protocol offers a straightforward method for researchers to empirically determine the degree of spectral overlap between any two fluorophores, enabling more informed decisions in the design of multiplexed fluorescence experiments.

References

quantum yield comparison of Cy7 SE (nosulfo) and other NIR dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantum Yield of Cy7 SE (nosulfo) and Other Near-Infrared (NIR) Dyes

For researchers, scientists, and drug development professionals working in areas such as in vivo imaging, fluorescence microscopy, and targeted drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision. A key performance indicator for a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and improved image contrast.

This guide provides an objective comparison of the quantum yield of the non-sulfonated Cyanine (B1664457) 7 succinimidyl ester (Cy7 SE (nosulfo)) with other commercially available NIR dyes. The information is supported by experimental data and includes a detailed protocol for determining fluorescence quantum yield.

Quantitative Comparison of NIR Dye Quantum Yields

The quantum yield of a fluorescent dye is highly dependent on its molecular environment, particularly the solvent in which it is dissolved. The following table summarizes the quantum yields of Cy7 SE and several other common NIR dyes. It is important to note that while some sources specify "Cy7 SE," they do not always explicitly state whether it is the sulfonated or non-sulfonated (nosulfo) version. For many applications, the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical, with the sulfonated versions exhibiting slightly improved water solubility and quantum yield.[][2][3] The value presented for Cy7 SE is a commonly cited figure.

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
CyanineCy7 SE ~750~7640.3[4][5]Not Specified
CyanineIndocyanine Green (ICG)~780~820~0.012 - 0.13Ethanol, DMSO, Water
CyanineIRDye 800CW~774~789~0.09 - 0.12PBS, Water
CyanineIRDye 700DX~688~705~0.12 (unbound)Aqueous Solution
Alexa FluorAlexa Fluor 7507497750.12[6]Aqueous Buffer (PBS)[7]
Alexa FluorAlexa Fluor 790782805Not SpecifiedAqueous Buffer
DyLightDyLight 780783802Not SpecifiedNot Specified

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for measuring the fluorescence quantum yield of a compound is the relative or comparative method.[8][9][10] This technique involves comparing the fluorescence intensity of the test sample to a standard with a known, well-characterized quantum yield.[11][12][13]

Materials and Equipment:
  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • Standard Dye: A reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., for Cy7, a standard like IR-125 or another well-characterized NIR dye could be used).

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

Procedure:
  • Selection of a Standard: Choose a quantum yield standard that has a known and stable quantum yield in the chosen solvent and absorbs and emits in a spectral range that overlaps with the sample dye.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample dye (e.g., Cy7 SE (nosulfo)) and the standard dye in the same solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

Diagrams

The following diagrams illustrate the conceptual basis of quantum yield and the experimental workflow for its determination.

G cluster_0 Photon Absorption & Emission A Ground State (S0) B Excited State (S1) A->B Photon Absorption C Fluorescence (Photon Emission) B->C Radiative Decay D Non-radiative Decay (Heat) B->D Non-radiative Decay C->A D->A G start Start: Select Sample and Standard prep Prepare Serial Dilutions (Absorbance < 0.1) start->prep abs_spec Measure Absorbance at Excitation Wavelength (UV-Vis Spectrophotometer) prep->abs_spec fluo_spec Measure Fluorescence Emission Spectra (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (Gradients) plot->calculate qy_calc Calculate Quantum Yield of Sample (Using Standard's QY and Gradients) calculate->qy_calc end End: Quantum Yield Determined qy_calc->end

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of Cy7 SE (nosulfo) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescently labeled biomolecules, ensuring the purity of the conjugate is paramount for reliable and reproducible results in downstream applications such as in vivo imaging, flow cytometry, and microscopy.[] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the validation of Cy7 SE (nosulfo) conjugate purity. Detailed experimental protocols and data presentation will equip you with the knowledge to accurately assess the quality of your bioconjugates.

Introduction to Cy7 SE (nosulfo) Conjugate Purity

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, peptides, and oligonucleotides.[][2] Its succinimidyl ester (SE) form reacts with primary amines on biomolecules to form stable amide bonds. The "nosulfo" designation indicates the absence of sulfo groups, making the dye more hydrophobic. The purity of a Cy7 SE (nosulfo) conjugate refers to the proportion of the desired, correctly labeled biomolecule relative to impurities such as unconjugated dye, hydrolyzed dye, and aggregated or fragmented conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of bioconjugates.[3] Different HPLC modes can be employed to characterize various aspects of the conjugate.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4] It is effective at separating the more hydrophobic dye-conjugated protein from the unconjugated protein and free dye.

Size-Exclusion HPLC (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic volume (size).[5][6][7] This method is particularly useful for detecting and quantifying aggregates that may have formed during the conjugation or purification process.[7][8]

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge.[9][10] Conjugation of Cy7 SE (nosulfo) to a protein can alter its isoelectric point (pI), allowing for the separation of species with different degrees of labeling (DOL).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high organic content mobile phase.[11][12][13] It is well-suited for separating polar compounds and can be an alternative for analyzing polar conjugates or removing polar impurities.[12][14]

Comparison of Purity Validation Methods

Method Principle Information Provided Advantages Disadvantages
RP-HPLC Separation by hydrophobicityPurity, presence of free dye and hydrophobic variantsHigh resolution, good for separating unconjugated dyeCan be denaturing, potential for protein loss on the column[5]
SEC-HPLC Separation by sizeAggregates, fragments, conjugate vs. free dyeNon-denaturing, preserves native structureLower resolution for species of similar size
IEX-HPLC Separation by chargePurity, distribution of species with different DOLsHigh resolution for charge variantsSensitive to buffer pH and ionic strength
HILIC Separation by polarityPurity of polar conjugates, separation of polar impuritiesGood for polar molecules, complementary to RP-HPLCCan have longer equilibration times
TLC Separation by differential partitioningQualitative assessment of purity, presence of free dyeSimple, rapid, low cost[15][16][17]Low resolution, not quantitative[16]
CE-LIF Separation by charge-to-mass ratioHigh-resolution separation of conjugates and impuritiesHigh efficiency and resolution, requires small sample volumes[18][19][20][21]Can be complex to set up, requires fluorescent labeling[19]
Mass Spec. Mass-to-charge ratio measurementExact mass of conjugate, DOL distribution, identification of impuritiesHigh sensitivity and specificity, provides detailed molecular information[22][23]High cost, can be complex to interpret data
UV-Vis Absorbance measurementDegree of Labeling (DOL)[24][25][26][27]Simple, rapid, widely availableDoes not provide information on purity (impurities vs. conjugate)[25]

Experimental Protocols

Protocol 1: RP-HPLC for Cy7 SE (nosulfo) Conjugate Purity
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[28]

  • Detection: UV absorbance at 280 nm (for protein) and 750 nm (for Cy7 dye).

  • Injection Volume: 20 µL of the conjugate solution (e.g., at 1 mg/mL).

  • Analysis: Integrate the peak areas at 750 nm to determine the relative abundance of the main conjugate peak versus any impurity peaks (e.g., free dye, other conjugate species).

Protocol 2: SEC-HPLC for Aggregate Analysis
  • Column: SEC column with appropriate pore size for the conjugate (e.g., 300 Å for antibodies).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm and fluorescence detection (Excitation: 750 nm, Emission: 780 nm).

  • Injection Volume: 50 µL of the conjugate solution (e.g., at 1 mg/mL).

  • Analysis: Analyze the chromatogram for peaks eluting earlier than the main conjugate peak, which correspond to aggregates. Quantify the percentage of aggregates based on peak area.

Data Presentation

Table 1: Hypothetical Purity Analysis of a Cy7-Antibody Conjugate

Analytical Method Main Peak Retention Time (min) Purity (%) Aggregate (%) Free Dye (%)
RP-HPLC 15.296.5N/A2.1
SEC-HPLC 10.898.21.8N/A

Visualizations

experimental_workflow cluster_conjugation Conjugation & Purification cluster_validation Purity Validation cluster_characterization Characterization conjugation Cy7 SE + Biomolecule purification Purification (e.g., SEC) conjugation->purification Reaction hplc HPLC Analysis purification->hplc Purified Conjugate alternatives Alternative Methods (TLC, CE, MS) purification->alternatives dol DOL Measurement (UV-Vis) purification->dol report Final Purity Report hplc->report Purity Data alternatives->report dol->report

Caption: Workflow for Cy7 conjugate purity validation.

hplc_principle cluster_system HPLC System cluster_output Output mobile_phase {Mobile Phase | A: Aqueous | B: Organic} pump Pump mobile_phase->pump injector Injector pump->injector column {Column | Stationary Phase} injector->column Gradient Elution detector Detector (UV/Fluorescence) column->detector Separated Components data_system Data System detector->data_system Signal chromatogram Chromatogram data_system->chromatogram sample Cy7 Conjugate Sample sample->injector

Caption: Principle of HPLC separation for conjugate analysis.

References

Assessing the Stability of Cy7 SE (nosulfo) Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence, the stability of antibody-dye conjugates is paramount for achieving reliable and reproducible results. The choice of fluorophore can significantly impact the success of sensitive applications such as in vivo imaging, flow cytometry, and quantitative western blotting. This guide provides an objective comparison of the stability of antibodies labeled with Cy7 SE (nosulfo), a commonly used NIR dye, against two popular alternatives: Alexa Fluor 790 and IRDye 800CW.

Understanding the Stability of Labeled Antibodies

The stability of a fluorescently labeled antibody is a multifaceted issue encompassing the dye's intrinsic properties and the integrity of the antibody itself. Key factors influencing stability include:

  • Photostability: The ability of the fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. Low photostability leads to signal loss during imaging and can compromise quantitative accuracy.

  • Chemical Stability: The resilience of the dye and the antibody-dye linkage to various chemical conditions, such as pH, and the presence of oxidizing or reducing agents.

  • Thermal Stability: The ability of the conjugate to withstand temperature fluctuations, including freeze-thaw cycles, without degradation or aggregation.

  • Aggregation: The tendency of labeled antibodies to form aggregates, which can lead to fluorescence quenching, reduced binding affinity, and potential immunogenicity.[1]

  • Storage Conditions: Long-term stability is highly dependent on storage temperature, buffer composition, and protection from light.[2][3]

Comparative Analysis of NIR Dyes

While direct head-to-head comparisons under identical conditions are not always available in published literature, a review of various studies and manufacturer data reveals consistent performance trends for Cy7 SE (nosulfo) and its alternatives.[4]

Cy7 SE (nosulfo): As a heptamethine cyanine (B1664457) dye, Cy7 offers bright fluorescence in the NIR spectrum (~750 nm excitation, ~776 nm emission), a region where biological tissue has minimal autofluorescence.[5][6] However, a significant drawback is its relatively low photostability compared to other NIR dyes.[4][6] The non-sulfonated (nosulfo) form has lower water solubility, which can increase its tendency to form aggregates when conjugated to proteins.[5][] This aggregation can lead to self-quenching of the fluorescent signal.[5]

Alexa Fluor 790: This dye is a sulfonated rhodamine derivative, a chemical modification known to enhance brightness and photostability.[4] It is generally reported to have higher photostability and a lower tendency for aggregation compared to traditional cyanine dyes like Cy7.[5]

IRDye 800CW: This dye is widely recognized for its exceptional photostability, making it a preferred choice for demanding applications that require long-term or repeated imaging.[4][6] It exhibits high signal-to-noise ratios and is well-suited for quantitative analyses due to its stable fluorescent signal.[6]

Quantitative Data Summary

The following table summarizes the key stability and spectral properties of the three NIR dyes based on available data.

FeatureCy7 SE (nosulfo)Alexa Fluor 790IRDye 800CW
Excitation Max (nm) ~750~782-792~774
Emission Max (nm) ~776~803-805~789
Relative Photostability LowerHigherHigh
Tendency for Aggregation HigherLowerLower
pH Stability Stable in physiological range (pH 4-10)Stable in physiological rangeStable in physiological range

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment. The relative stability is a consensus from multiple sources.[4][5]

Experimental Protocols

To enable researchers to perform their own comparative stability analysis, the following protocols are provided.

Protocol 1: Assessing Photostability of Labeled Antibodies

Objective: To quantify and compare the rate of photobleaching of different NIR-labeled antibodies in solution under controlled illumination.

Materials:

  • Cy7, Alexa Fluor 790, and IRDye 800CW labeled antibodies

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microscope with a controlled light source and detector

  • Quartz cuvettes or microscope slides

Procedure:

  • Sample Preparation: Prepare solutions of each antibody conjugate in PBS at a concentration that yields an initial absorbance of approximately 0.05 at the dye's absorption maximum (λmax). This low concentration helps to avoid inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of each sample before prolonged light exposure.

  • Photobleaching: Continuously expose the sample to the excitation light source of the fluorometer or microscope.

  • Time-course Measurement: Record the fluorescence intensity (Fₜ) at regular time intervals during the exposure.

  • Data Analysis: Plot the normalized fluorescence intensity (Fₜ / F₀) against the exposure time for each conjugate. The rate of decay indicates the photostability, with a slower decay signifying higher photostability.

Protocol 2: Evaluating Antibody Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To detect and quantify the formation of high-molecular-weight aggregates in labeled antibody preparations.

Materials:

  • Labeled antibody conjugates

  • Size-Exclusion Chromatography (SEC) system with a UV detector (and preferably a fluorescence detector)

  • SEC column suitable for antibody separation (e.g., Agilent AdvanceBio SEC)[8]

  • Mobile phase: Typically a physiological buffer like PBS, pH 7.4.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the labeled antibody solution onto the column.

  • Chromatogram Acquisition: Monitor the elution profile at 280 nm (for protein) and the emission wavelength of the dye.

  • Data Analysis: The chromatogram will show a main peak corresponding to the monomeric antibody conjugate. The presence of earlier-eluting peaks indicates the formation of soluble aggregates.[8] Quantify the area of the aggregate peaks relative to the total peak area to determine the percentage of aggregation.

Protocol 3: Assessing Functional Stability (Binding Affinity)

Objective: To determine if the labeling process or storage has affected the antibody's ability to bind to its target antigen.

Materials:

  • Labeled antibody conjugates (freshly prepared and stored samples)

  • Target antigen

  • Appropriate assay platform (e.g., ELISA plate, flow cytometer)

  • Assay-specific buffers and reagents

Procedure (Example using ELISA):

  • Antigen Coating: Coat a 96-well plate with the target antigen and block non-specific binding sites.

  • Antibody Incubation: Add a dilution series of the labeled antibody (both fresh and stored samples) to the wells and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the fluorescence signal against the antibody concentration and fit the data to a binding curve to determine the dissociation constant (Kd). A significant increase in Kd for the stored sample indicates a loss of binding affinity.

Visualizing Stability Factors and Workflows

To better understand the factors affecting stability and the experimental processes involved, the following diagrams are provided.

cluster_factors Factors Affecting Labeled Antibody Stability cluster_degradation Degradation Pathways Light Exposure Light Exposure Photobleaching Photobleaching Light Exposure->Photobleaching Temperature Temperature Aggregation Aggregation Temperature->Aggregation Chemical Degradation Chemical Degradation Temperature->Chemical Degradation pH pH pH->Aggregation pH->Chemical Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Chemical Degradation Storage Duration Storage Duration Storage Duration->Aggregation Storage Duration->Chemical Degradation Loss of Function Loss of Function Photobleaching->Loss of Function Aggregation->Loss of Function Chemical Degradation->Loss of Function

Caption: Factors influencing the degradation of labeled antibodies.

Start Start Prepare Labeled Antibody Conjugates Prepare Labeled Antibody Conjugates Start->Prepare Labeled Antibody Conjugates Divide into Aliquots for Stress Conditions Divide into Aliquots for Stress Conditions Prepare Labeled Antibody Conjugates->Divide into Aliquots for Stress Conditions Stress Conditions Stress Conditions Divide into Aliquots for Stress Conditions->Stress Conditions Photostability Assay Photostability Assay Stress Conditions->Photostability Assay Thermal Stability Assay Thermal Stability Assay Stress Conditions->Thermal Stability Assay Chemical Stability Assay Chemical Stability Assay Stress Conditions->Chemical Stability Assay Functional Assay (Binding) Functional Assay (Binding) Photostability Assay->Functional Assay (Binding) Thermal Stability Assay->Functional Assay (Binding) Chemical Stability Assay->Functional Assay (Binding) Aggregation Assay (SEC) Aggregation Assay (SEC) Functional Assay (Binding)->Aggregation Assay (SEC) Analyze Data Analyze Data Aggregation Assay (SEC)->Analyze Data Compare Dye Performance Compare Dye Performance Analyze Data->Compare Dye Performance

Caption: Experimental workflow for assessing antibody conjugate stability.

Conclusion

The stability of a labeled antibody is a critical quality attribute that directly impacts experimental outcomes. While Cy7 SE (nosulfo) is a useful NIR dye, its known lower photostability and higher tendency for aggregation make it less suitable for demanding quantitative applications or those requiring long exposure times. For such studies, alternatives like Alexa Fluor 790 and IRDye 800CW offer superior stability, leading to more robust and reproducible data. Researchers should carefully consider the stability requirements of their specific application when selecting an NIR fluorophore and validate the performance of their antibody conjugates under relevant experimental conditions.

References

A Comparative Guide to Cy7 SE (nosulfo) for High-Performance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical factor for achieving high sensitivity and deep tissue penetration. Among the array of available options, cyanine (B1664457) dyes, particularly Cy7 derivatives, are frequently employed. This guide provides an objective comparison of the non-sulfonated Cy7 succinimidyl ester (Cy7 SE, nosulfo) with other common NIR dyes, supported by experimental data and protocols to inform your selection process.

Performance Characteristics of NIR Dyes

The efficacy of a fluorescent probe is determined by several key photophysical properties. High brightness, a function of both the molar extinction coefficient (light absorption efficiency) and the quantum yield (light emission efficiency), is paramount. Additionally, photostability dictates the resilience of the fluorescent signal during prolonged imaging, while solubility impacts the ease of conjugation and the potential for aggregation.

The primary distinction between non-sulfonated and sulfonated cyanine dyes lies in their water solubility.[1][][3] Non-sulfonated versions, like Cy7 SE (nosulfo), are hydrophobic and necessitate the use of an organic co-solvent, such as DMSO or DMF, for labeling reactions in aqueous environments. While their spectral properties are nearly identical to their sulfonated counterparts, this difference in solubility can influence experimental workflows and the stability of the resulting conjugates.

Quantitative Comparison of Key NIR Dyes

The following table summarizes the key performance metrics for Cy7 SE (nosulfo) and two common alternatives, IRDye 800CW NHS Ester and Alexa Fluor™ 790 NHS Ester. It is important to note that the performance of these dyes can vary depending on the solvent, conjugation state, and the specific imaging system used.

PropertyCy7 SE (nosulfo)IRDye® 800CW NHS EsterAlexa Fluor™ 790 NHS Ester
Excitation Max (nm) ~750 - 770~774~784
Emission Max (nm) ~775 - 800~789~814
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~200,000~270,000~270,000
Quantum Yield (Φ) Not specified~0.09 - 0.12 (in PBS)Not specified
Reactive Group NHS EsterNHS EsterNHS Ester
Solubility Low aqueous solubilityHigh water solubilityHigh water solubility

Experimental Protocols

To ensure reproducible and comparable results when evaluating different NIR dyes, adherence to standardized experimental protocols is essential.

General Protocol for Antibody Labeling with Cy7 SE (nosulfo)

This protocol outlines a general procedure for conjugating an amine-reactive dye to a primary amine on an antibody.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

    • If the buffer contains primary amines like Tris, they must be removed via dialysis or a desalting column.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7 SE (nosulfo) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction for 60 minutes at room temperature in the dark, with gentle mixing.

  • Purification of the Labeled Antibody:

    • Remove unreacted dye by passing the conjugation reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).

Protocol for Comparing Photostability

This protocol provides a method for comparing the photobleaching rates of different fluorescently labeled antibodies.

  • Sample Preparation: Prepare microscope slides with cells or tissue labeled with antibodies conjugated to the different dyes being compared.

  • Imaging Setup:

    • Use a fluorescence microscope with an appropriate laser line and filter set for the NIR dyes.

    • To obtain reliable comparative data, it is crucial to use consistent imaging conditions (e.g., low excitation power) for all samples.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images, capturing the fluorescence intensity over time.

    • The rate of photobleaching is influenced by the excitation power and wavelength.

  • Data Analysis:

    • Measure the fluorescence intensity of a region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity against time for each dye.

    • The dye that retains its fluorescence for a longer duration is considered more photostable. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated for a quantitative comparison.

Protocol for Relative Quantum Yield Determination

This protocol describes a comparative method for determining the fluorescence quantum yield of a sample relative to a standard.

  • Standard Selection: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region to the dye being tested.

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the sample dye and the standard dye in the same high-purity solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Ensure the same instrument settings (e.g., slit widths) are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope (Gradient) of the resulting linear plots.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where Φf_std is the quantum yield of the standard, and η is the refractive index of the solvent.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and biological signaling pathways.

G cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Dye Cy7 SE (nosulfo) or Alternative Dye Conjugation Conjugation Reaction Dye->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DOL) Purification->Characterization Injection Probe Injection Characterization->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection Imaging NIR Fluorescence Imaging (Time-course) Injection->Imaging ImageAnalysis Image Analysis (Signal-to-Background) Imaging->ImageAnalysis ExVivo Ex Vivo Biodistribution Imaging->ExVivo Comparison Performance Comparison ImageAnalysis->Comparison ExVivo->Comparison

Workflow for comparing fluorescent probes.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Simplified EGFR signaling pathway.

Conclusion

The choice between Cy7 SE (nosulfo) and its alternatives depends on the specific requirements of the experiment. For applications where solubility and minimizing aggregation are critical, a sulfonated dye like IRDye 800CW or an Alexa Fluor dye may be preferable. However, in experimental setups where the use of a co-solvent is acceptable, Cy7 SE (nosulfo) can be a cost-effective option for NIR imaging. It is recommended to empirically test different dyes in your specific imaging system and application to determine the optimal choice for brightness, stability, and signal-to-noise ratio.

References

Safety Operating Guide

Navigating the Disposal of Cy7 SE (nosulfo): A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy7 SE (nosulfo), a non-sulfonated near-infrared fluorescent dye, proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for the non-sulfonated (nosulfo) form of Cy7 SE in the public domain, a conservative approach to its disposal is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of Cy7 SE (nosulfo), treating it as a hazardous chemical waste.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is imperative to handle Cy7 SE (nosulfo) with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for Cy7 SE (nosulfo)

This protocol is based on general best practices for the disposal of laboratory chemical waste.[1][2][3][4]

  • Waste Segregation:

    • Do not dispose of Cy7 SE (nosulfo) or any materials contaminated with it down the drain or in the regular trash.[5]

    • Segregate waste containing Cy7 SE (nosulfo) from other waste streams. This includes:

      • Unused or expired solid Cy7 SE (nosulfo).

      • Solutions containing Cy7 SE (nosulfo) (e.g., in organic solvents like DMSO or DMF).

      • Contaminated labware such as pipette tips, vials, and centrifuge tubes.

      • Contaminated PPE, including gloves and bench paper.

  • Container Selection and Management:

    • Select a waste container that is compatible with the chemical nature of the waste. For solutions of Cy7 SE (nosulfo) in organic solvents, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top cap is appropriate.[3]

    • Ensure the container is in good condition, free from cracks or leaks.[3]

    • Do not overfill the waste container; a general guideline is to fill it to no more than 80-90% of its capacity to prevent spills and allow for vapor expansion.[1][5]

    • Keep the waste container closed at all times, except when adding waste.[3][6]

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste".[2][4]

    • The label must include:

      • The full chemical name: "Cy7 SE (nosulfo)" or "Cyanine7 Succinimidyl Ester (non-sulfonated)".

      • The solvent(s) used and their approximate concentrations.

      • The date when waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

      • Any relevant hazard information (e.g., "Fluorescent Dye," "Chemical Waste").

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][4]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2][4]

    • Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.[6]

    • Store the waste container away from incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the institutional time limit for storage in an SAA (often up to one year, but this can vary), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4][5]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Data Presentation

No quantitative data regarding specific concentration limits for the disposal of Cy7 SE (nosulfo) was found during the literature search. Therefore, all concentrations of this dye should be treated as chemical waste.

Decision Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of a chemical like Cy7 SE (nosulfo) in a laboratory setting.

G A Chemical Waste Generated (e.g., Cy7 SE (nosulfo)) B Is a specific Safety Data Sheet (SDS) available with disposal instructions? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as Hazardous Chemical Waste. B->D No / Unsure E Segregate waste into a compatible, sealed container. D->E F Label container with 'Hazardous Waste' and contents. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H I EHS manages final disposal according to regulations. H->I

Disposal workflow for laboratory chemical waste.

The proper disposal of Cy7 SE (nosulfo) is a critical aspect of responsible laboratory management. In the absence of specific manufacturer's guidelines for the non-sulfonated version, treating it as a hazardous chemical waste is the most prudent course of action. By following the step-by-step procedures outlined above and consulting with your institutional EHS department, you can ensure the safety of laboratory personnel, protect the environment, and maintain compliance with all relevant regulations.

References

Essential Safety and Operational Guide for Handling Cy7 SE (nosulfo)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal procedures for Cy7 SE (nosulfo), a fluorescent dye commonly utilized in bioconjugation. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure laboratory safety and environmental compliance. Cy7 SE (nosulfo), a cyanine (B1664457) dye containing a reactive N-hydroxysuccinimide (NHS) ester, requires careful handling due to its potential hazards and reactivity.

Immediate Safety Precautions

All personnel must be trained in standard laboratory safety procedures before handling Cy7 SE (nosulfo). Always handle this compound in a designated area, away from general laboratory traffic. An emergency eyewash station and safety shower must be readily accessible.

Hazard Identification: While a specific Safety Data Sheet (SDS) for Cy7 SE (nosulfo) is not readily available, related compounds like Sulfo-Cyanine7 are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. NHS esters are known to be moisture-sensitive and highly reactive[2][3][4]. It is prudent to treat Cy7 SE (nosulfo) as a potentially hazardous substance.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water[2]. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention[1].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling Cy7 SE (nosulfo). The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical Resistant GlovesNitrile gloves are recommended. Double-gloving provides additional protection against potential tears or contamination[5][6][7].
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over goggles when handling the solid powder or solutions to protect against splashes[5][6][8].
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against spills[5][6].
Respiratory Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk[5].
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills[6][7].

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is critical for the safe and effective use of Cy7 SE (nosulfo).

A. Pre-Handling Preparations:

  • Consult Safety Plan: Review your institution's specific safety protocols for handling reactive dyes and NHS esters.

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and disposal containers are readily available.

  • Prepare Workspace: Conduct all work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

B. Handling and Solution Preparation:

  • Equilibrate Vial: Before opening, allow the vial of Cy7 SE (nosulfo) to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester[3][4].

  • Dissolution: Immediately before use, dissolve the required amount of Cy7 SE (nosulfo) in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][4][9][10]. Do not prepare stock solutions for long-term storage unless using a high-quality anhydrous solvent and storing under inert gas[3][4].

  • Labeling Reaction: Add the dissolved dye solution to your protein or other amine-containing molecule in a buffer with a pH of 8.3-8.5[9][11]. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction[2][4]. Protect the reaction from light[2][3].

C. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface[5].

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[5][8].

Disposal Plan

All waste generated from the use of Cy7 SE (nosulfo) must be considered hazardous chemical waste and segregated from regular trash[12].

Waste Type Disposal Procedure
Unused/Expired Solid Collect the original vial in a designated, sealed, and clearly labeled hazardous waste container[12].
Concentrated Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used[12].
Dilute Aqueous Solutions Quench the reactive NHS ester by adjusting the pH to between 7.0 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis. Collect the quenched solution in a designated aqueous hazardous waste container[12]. Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department[12].
Contaminated Labware All solid materials (pipette tips, tubes, gloves, bench paper) that have come into contact with the dye should be collected in a designated solid hazardous waste container[12].

Experimental Workflow and Safety Diagram

The following diagram illustrates the workflow for the safe handling of Cy7 SE (nosulfo), from receiving the compound to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Equilibrate Reagent Vial to Room Temperature prep_workspace->prep_reagent handle_dissolve Dissolve Solid in Anhydrous Solvent (e.g., DMSO) prep_reagent->handle_dissolve Proceed to Handling handle_react Perform Labeling Reaction (pH 8.3-8.5, Protect from Light) handle_dissolve->handle_react handle_quench Quench Reaction (e.g., Tris, Glycine) handle_react->handle_quench cleanup_decontaminate Decontaminate Surfaces and Equipment handle_quench->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste Streams cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste per Institutional Protocol cleanup_segregate->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safe handling of Cy7 SE (nosulfo).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.